1H-Indole-3-acetonitrile, 2-bromo-
Description
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Structure
3D Structure
Properties
CAS No. |
106050-92-4 |
|---|---|
Molecular Formula |
C10H7BrN2 |
Molecular Weight |
235.08 g/mol |
IUPAC Name |
2-(2-bromo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2 |
InChI Key |
JZYCINFSLNJNEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
Synonyms |
(2-bromo-1H-indol-3-yl)-acetonitrile |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1H-Indole-3-acetonitrile, 2-bromo-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. Bromo-substituted indoles, in particular, serve as versatile intermediates for the synthesis of complex molecules through various cross-coupling reactions. 1H-Indole-3-acetonitrile and its halogenated analogues are of significant interest due to their potential as precursors to tryptamines and other pharmacologically relevant scaffolds. This document focuses on the chemical properties of 1H-Indole-3-acetonitrile, 2-bromo-, while drawing comparisons to its better-characterized isomers.
Physicochemical Properties
While specific quantitative data for 2-bromo-1H-indole-3-acetonitrile is unavailable, its properties can be inferred from the general characteristics of bromoindoles and by comparison with its isomers.
Comparative Data of Bromo-1H-indole-3-acetonitrile Isomers
| Property | 2-bromo-1H-indole-3-acetonitrile (Inferred) | 4-bromo-1H-indole-3-acetonitrile | 5-bromo-1H-indole-3-acetonitrile |
| CAS Number | 53975-33-0 | 89245-35-2 | 774-14-1 |
| Molecular Formula | C₁₀H₇BrN₂ | C₁₀H₇BrN₂ | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol | 235.08 g/mol | 235.08 g/mol [1] |
| Appearance | Likely a solid | Solid | Mauve solid[2], Solid[3] |
| Melting Point | Not available | Not available | 105-106 °C[2], 105.9 °C[4][5] |
| Boiling Point | Not available | Not available | 427.5±30.0 °C (Predicted)[4][5] |
| Solubility | Expected to be soluble in organic solvents like DMSO and acetone. | Soluble in organic solvents. | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[3] |
| pKa | Not available | Not available | 15.35±0.30 (Predicted)[5] |
Synthesis and Reactivity
The synthesis of 2-bromoindoles can be challenging due to the preferential electrophilic substitution at the C3 position of the indole ring. However, several methods have been developed to achieve 2-bromination.
Potential Synthetic Pathways for 2-bromo-1H-indole-3-acetonitrile
Direct bromination of 1H-indole-3-acetonitrile would likely lead to substitution at other positions. Therefore, a multi-step synthesis is anticipated. A plausible approach involves the protection of the indole nitrogen, followed by lithiation at the C2 position and subsequent quenching with a bromine source.
Caption: General synthetic workflow for 2-bromoindoles.
Experimental Protocol: Synthesis of 5-bromo-1H-indole-3-acetonitrile
A documented method for the synthesis of the 5-bromo isomer involves the reaction of (5-bromo-1H-indol-3-ylmethyl)-dimethyl-amine with iodomethane, followed by treatment with trimethylsilyl cyanide and tetrabutylammonium fluoride.[2]
Step 1: Quaternization of the Amine To an ice-cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethyl-amine (11.2 g, 44.1 mmol) in benzene (145 mL), iodomethane (8.2 mL, 130 mmol) is added. The reaction mixture is stirred overnight at room temperature and then concentrated.[2]
Step 2: Cyanation The residue from Step 1 is dissolved in THF (210 mL). Trimethylsilyl cyanide (11.7 mL, 87.7 mmol) and tetrabutylammonium fluoride (140 mL of a 1.0 M solution in THF, 140 mmol) are added. The mixture is stirred for 2.5 hours at room temperature, after which water (12 mL) is added. The mixture is partially concentrated, and the residue is partitioned between ethyl acetate and water. The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated to dryness.[2]
Purification: The crude product is purified by flash chromatography using 15-35% ethyl acetate in hexane as the eluant to afford (5-bromo-1H-indol-3-yl)-acetonitrile as a mauve solid (5.30 g, 51% yield).[2]
Reactivity of 2-bromo-1H-indole-3-acetonitrile
The bromine atom at the C2 position is expected to be a versatile handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
Caption: Expected reactivity of 2-bromo-1H-indole-3-acetonitrile.
Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 1H-Indole-3-acetonitrile, 2-bromo-, the indole nucleus is a well-established pharmacophore. The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Bromoindole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The acetonitrile moiety at the C3 position is a common precursor for the synthesis of tryptamines, which are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors. Therefore, 2-bromo-1H-indole-3-acetonitrile could serve as a valuable intermediate in the development of novel psychoactive compounds or other CNS-active agents.
Due to the lack of specific studies on this compound, no signaling pathways can be definitively described. However, its potential conversion to tryptamine derivatives suggests a possible interaction with serotonergic pathways.
Caption: Potential drug development logical workflow.
Conclusion
1H-Indole-3-acetonitrile, 2-bromo- is a molecule with significant potential as a synthetic intermediate in drug discovery and development. Although direct experimental data on its chemical and biological properties are scarce, its reactivity can be reliably inferred from the well-established chemistry of 2-bromoindoles. The versatility of the bromine substituent in cross-coupling reactions, combined with the potential for the indole-3-acetonitrile scaffold to be converted into biologically active tryptamines, makes this compound a person of interest for further investigation by researchers and scientists in the field. The comparative data provided for its 4-bromo and 5-bromo isomers offer a valuable reference point for predicting its behavior and for designing future synthetic and biological studies.
References
- 1. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromoindole-3-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 5-Bromoindole-3-acetonitrile CAS#: 774-14-1 [amp.chemicalbook.com]
- 5. 5-Bromoindole-3-acetonitrile | 774-14-1 [chemicalbook.com]
Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a consolidated overview of spectroscopic data for bromo-substituted 1H-Indole-3-acetonitrile derivatives. While a comprehensive search was conducted for the 2-bromo isomer (CAS 53975-33-0), specific, verified spectroscopic data for this compound was not available in the public domain at the time of this report. To serve as a valuable resource for researchers in the field, this document presents a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for closely related isomers, namely 4-bromo-1H-indole-3-acetonitrile and 5-bromo-1H-indole-3-acetonitrile, as well as the parent compound, 1H-Indole-3-acetonitrile. Detailed experimental protocols for acquiring such spectroscopic data are also provided, alongside a generalized workflow for the spectroscopic analysis of synthesized organic compounds.
Introduction
Indole-3-acetonitrile and its halogenated derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide aims to provide a centralized repository of spectroscopic data and methodologies to aid researchers working with these compounds.
Note on Data Availability: Despite extensive searches, specific and verified ¹H NMR, ¹³C NMR, IR, and MS data for 2-bromo-1H-indole-3-acetonitrile could not be located in the available literature and databases. The data presented herein for other isomers is intended to provide a comparative framework.
Spectroscopic Data Presentation
The following tables summarize the available spectroscopic data for 1H-Indole-3-acetonitrile and its 4-bromo and 5-bromo isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1H-Indole-3-acetonitrile | CDCl₃ | 8.26 (br s, 1H, NH), 7.41 (d, 1H), 7.18 (d, 1H), 7.13 (t, 1H), 7.07 (t, 1H), 3.42 (s, 2H, CH₂)[1] |
| 4-Bromo-3-methyl-1H-indole * | CDCl₃ | 7.94 (s, 1H), 7.28–7.24 (m, 2H), 7.03–6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H)[2] |
| 5-Bromo-1H-indole-3-acetonitrile | DMSO-d₆ | 11.35 (s, 1H), 7.8 (d, 1H, J=2.2 Hz), 7.35-7.45 (m, 2H), 7.2-7.3 (m, 1H), 4.0 (s, 2H) |
*Note: Data for 4-bromo-1H-indole-3-acetonitrile was not available; data for the closely related 4-bromo-3-methyl-1H-indole is provided for comparison of the aromatic region.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1H-Indole-3-acetonitrile | Not Specified | Data not readily available in searched resources. |
| 4-Bromo-3-methyl-1H-indole * | CDCl₃ | 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65[2] |
| 5-Bromoindole | Not Specified | Data for 5-bromo-1H-indole-3-acetonitrile not available. Data for 5-bromoindole is available in public databases.[3][4] |
*Note: Data for 4-bromo-1H-indole-3-acetonitrile was not available; data for the closely related 4-bromo-3-methyl-1H-indole is provided for comparison.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |
| 1H-Indole | KBr | 3406 (N-H stretch), 3022 & 3049 (aromatic C-H stretch), 1508 & 1577 (aromatic C=C stretch), 1616 & 1456 (C-C in ring stretch)[5] |
| Indole-3-acetic acid * | KBr | 3389 (indole N-H), ~3000 (aromatic C-H), 1701 (C=O stretch)[6] |
*Note: Specific IR data for bromo-indole-3-acetonitrile isomers was not found. Data for the parent indole and a closely related derivative are provided for characteristic functional group regions. The nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| Bromo-1H-indole-3-acetonitrile Isomers | Electron Impact (EI) | 234/236 (due to Br isotopes) | Fragmentation would likely involve loss of HCN, Br, and cleavage of the acetonitrile side chain. |
| Indole-3-acetonitrile, TMS derivative | Electron Ionization (EI) | 228 | Specific fragmentation data for the non-derivatized compound was not detailed in the search results.[7] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[8]
-
Probe Tuning: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the solvent used.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Thin Solid Film Method): [9]
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Instrument Setup:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like indole derivatives, direct insertion probe (DIP) with electron ionization (EI) is a common method. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10] This is a "hard" ionization technique that provides valuable structural information from the fragmentation pattern.
-
Electrospray Ionization (ESI): For LC-MS, ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[11]
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection and Data Analysis: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2 peaks).
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound.
Caption: A flowchart illustrating the general workflow from chemical synthesis to structural validation using various spectroscopic techniques.
Conclusion
This technical guide provides a summary of available spectroscopic data for bromo-substituted 1H-Indole-3-acetonitriles and detailed experimental protocols for their analysis. While specific data for the 2-bromo isomer remains elusive, the compiled information for related compounds offers a valuable point of reference for researchers in the field. The provided methodologies and workflow are intended to support the accurate and efficient characterization of novel indole derivatives in drug discovery and development. Further research is encouraged to isolate and characterize 2-bromo-1H-indole-3-acetonitrile to complete the spectroscopic dataset for this family of compounds.
References
- 1. 3-Indoleacetonitrile(771-51-7) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 5-Bromoindole(10075-50-0) 13C NMR [m.chemicalbook.com]
- 4. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-acetonitrile, TMS derivative [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Bromo-Substituted 1H-indole-3-acetonitriles
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While the request specified the crystal structure of 2-bromo-1H-indole-3-acetonitrile, a comprehensive search of publicly available crystallographic databases reveals no published crystal structure for this specific isomer. This guide therefore presents a detailed analysis of the closely related isomer, 2-(4-bromo-1H-indol-3-yl)acetonitrile , for which high-quality single-crystal X-ray diffraction data is available. The methodologies and structural features discussed are highly representative of bromo-substituted indole-3-acetonitriles and provide valuable insights for researchers in the field.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents. The introduction of a bromine substituent and an acetonitrile group to the indole scaffold can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. Bromo-substituted indoles are known to be valuable intermediates in the synthesis of biologically active compounds. This guide provides a detailed overview of the crystallographic and structural characteristics of a representative bromo-substituted indole-3-acetonitrile.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for 2-(4-bromo-1H-indol-3-yl)acetonitrile.
Table 1: Crystal Data and Structure Refinement Details for 2-(4-bromo-1H-indol-3-yl)acetonitrile.
| Parameter | Value |
| Empirical formula | C₁₀H₇BrN₂ |
| Formula weight | 235.09 g/mol |
| Crystal system | Monoclinic |
| Space group | P 2₁/c |
| a (Å) | 8.3971 (17) |
| b (Å) | 11.237 (2) |
| c (Å) | 9.979 (2) |
| β (°) | 104.82 (3) |
| Volume (ų) | 910.2 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 4.46 |
| Crystal size (mm) | 0.20 × 0.20 × 0.20 |
Table 2: Data Collection and Refinement Statistics.
| Parameter | Value |
| Diffractometer | Rigaku SCXmini |
| Reflections collected | 9047 |
| Independent reflections | 2082 |
| R_int | 0.115 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I > 2σ(I)] | R1 = 0.073, wR2 = 0.188 |
| R indices (all data) | R1 = 0.115, wR2 = 0.188 |
Molecular and Crystal Structure
In the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile, the indole ring system is essentially planar. The non-hydrogen atoms of the indole moiety, with the exception of the nitrogen and carbon atoms of the acetonitrile group, lie in a least-squares plane. In the crystal packing, molecules are linked by N—H···N hydrogen bonds, forming chains along the direction.
Experimental Protocols
While a specific protocol for 2-bromo-1H-indole-3-acetonitrile is not detailed in the cited literature, a general and adaptable one-step conversion of bromo-substituted indole-3-carboxaldehydes to their corresponding acetonitriles can be employed. This method offers a straightforward route to the target compounds.
-
Reduction and Cyanation: To a solution of the appropriate bromo-substituted indole-3-carboxaldehyde in a mixture of methanol and formamide, sodium borohydride (NaBH₄) is added. The reaction mixture is stirred at room temperature for approximately one hour to facilitate the reduction of the aldehyde.
-
Nitrile Formation: Following the reduction, sodium cyanide (NaCN) is added to the reaction mixture. The mixture is then refluxed for several hours.
-
Work-up and Purification: After cooling, the reaction is quenched with brine and extracted with a suitable organic solvent (e.g., a methanol/chloroform mixture). The organic layer is then washed, dried, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired bromo-1H-indole-3-acetonitrile.
The following protocol is based on the experimental details reported for 2-(4-bromo-1H-indol-3-yl)acetonitrile.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 2-(4-bromo-1H-indol-3-yl)acetonitrile, a methanol solution was used.
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Rigaku SCXmini). The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction is applied to the collected data.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizations
The Latent Therapeutic Potential of 2-Bromo-1H-indole-3-acetonitrile Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the biological activities of 2-bromo-1H-indole-3-acetonitrile derivatives is currently limited. This guide, therefore, provides a comprehensive overview based on the established biological profiles of closely related bromo-indole and indole-3-acetonitrile analogues, offering a predictive framework for the potential therapeutic applications of the title compounds.
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a bromine atom and an acetonitrile moiety at specific positions of the indole ring, as in 2-bromo-1H-indole-3-acetonitrile, is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. This technical guide consolidates the known biological activities of analogous compounds to forecast the potential of 2-bromo-1H-indole-3-acetonitrile derivatives as anticancer and antimicrobial agents, provides detailed hypothetical experimental protocols for their evaluation, and outlines potential mechanisms of action.
I. Anticipated Biological Activities: An Evidence-Based Projection
While direct studies on 2-bromo-1H-indole-3-acetonitrile derivatives are not extensively available, the known bioactivities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents. The presence of a bromine atom can enhance the lipophilicity and, in some cases, the reactivity of a molecule, potentially leading to improved cellular uptake and target engagement.
Table 1: Anticancer Activity of Selected Bromo-Indole and Indole-Acetonitrile Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value | Reference(s) |
| 3-(5-Bromo-1H-indole-3-yl)pyrrolidine-2,5-dione derivatives | HT-29 (Colon), HepG2 (Liver), A549 (Lung) | IC50 | 0.02 - >100 µM | [1] |
| Indole-based arylsulfonylhydrazides (p-chloro substituted) | MDA-MB-468 (Breast), MCF-7 (Breast) | IC50 | 8.2 µM, 13.2 µM | [2][3] |
| 2-(1H-indol-2-yl)-3-acrylonitrile derivatives | Various (NCI-60 panel) | GI50 | 0.38–7.91 μM | [4] |
| Indole derivatives of ursolic acid | SMMC-7721 (Hepatocarcinoma), HepG2 (Hepatocarcinoma) | IC50 | 0.56 µM, 0.91 µM | [5] |
| 28-Indole-betulin derivatives | MCF-7 (Breast) | EC50 | 67 µM | [6] |
Antimicrobial Activity
The indole nucleus is also a common feature in compounds with significant antimicrobial properties. Halogenation, particularly bromination, is a known strategy to enhance the antimicrobial efficacy of organic molecules.
Table 2: Antimicrobial Activity of Selected Bromo-Indole and Indole-Acetonitrile Derivatives
| Compound/Derivative Class | Microorganism(s) | Activity Metric | Value (µg/mL) | Reference(s) |
| 7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus ATCC 25923, MRSA | MIC | 7.8, 3.9 | |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | MIC | 3.9 | [7] |
| 5-Bromoindole-3-aldehyde hydrazones | MRSA, S. aureus | MIC | 6.25 - 100 | [8] |
| Indole derivatives with 1,2,4-triazole | MRSA, C. krusei | MIC | 3.125 - 50 | |
| 3-Substituted indole-2-one derivatives | MRSA, S. enterica | MIC | 125 | [9] |
II. Hypothetical Experimental Protocols
The following protocols are detailed, representative methodologies for the synthesis and biological evaluation of novel 2-bromo-1H-indole-3-acetonitrile derivatives.
Synthesis of 2-Bromo-1H-indole-3-acetonitrile Derivatives
A plausible synthetic route could involve the bromination of an indole-3-acetonitrile precursor.
Materials:
-
1H-indole-3-acetonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Appropriate solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Dissolve 1H-indole-3-acetonitrile in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Recrystallize the purified product from a suitable solvent to obtain pure 2-bromo-1H-indole-3-acetonitrile.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Further derivatives can be synthesized by N-alkylation or N-acylation of the indole nitrogen.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
III. Visualizing Methodologies and Potential Mechanisms
To better illustrate the experimental processes and potential biological interactions, the following diagrams are provided.
IV. Conclusion and Future Directions
The existing body of research on bromo-indole and indole-3-acetonitrile derivatives strongly suggests that 2-bromo-1H-indole-3-acetonitrile and its analogues represent a promising, yet underexplored, class of compounds for drug discovery. Their potential as both anticancer and antimicrobial agents warrants a systematic investigation. Future research should focus on the synthesis of a diverse library of these derivatives, followed by comprehensive screening against a broad panel of cancer cell lines and microbial pathogens. Subsequent studies should aim to elucidate their mechanisms of action, identify specific molecular targets, and evaluate their pharmacokinetic and toxicological profiles. Such a focused effort could unlock the therapeutic potential of this novel chemical space and lead to the development of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in Nature
Introduction: Indole alkaloids represent a vast and structurally diverse class of natural products known for their extensive pharmacological activities.[1] Among these, bromo-indole compounds, predominantly found in marine environments, have garnered significant attention from researchers in drug discovery and development.[2][3] Marine organisms, existing in unique habitats characterized by high salinity and pressure, produce these halogenated metabolites which exhibit a wide range of potent biological effects, including antibacterial, anti-inflammatory, and cytotoxic properties.[1][4] This guide provides a comprehensive overview of the discovery, isolation, and characterization of bromo-indole compounds, offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.
Discovery and Natural Sources
Bromo-indole alkaloids are primarily isolated from marine invertebrates, including sponges, tunicates, and molluscs, as well as from marine-sourced bacteria and fungi.[1][5] Marine sponges, in particular, are a prolific source of these compounds.[6] The unique biochemical pathways within these organisms, possibly involving symbiotic microorganisms, lead to the biosynthesis of these halogenated secondary metabolites. The presence of bromine in these molecules often enhances their biological activity.[3]
Table 1: Selected Bromo-Indole Compounds, Natural Sources, and Bioactivities
| Compound Name | Natural Source | Type of Bioactivity | Quantitative Data (IC50 / MIC) | Citation(s) |
|---|---|---|---|---|
| Barettin | Geodia barretti (Sponge) | Anti-inflammatory | IC50: 21.0 µM (IL-12p40), 11.8 µM (IL-10) | [6][7] |
| Geobarrettin B | Geodia barretti (Sponge) | Anti-inflammatory | Reduces IL-12p40 secretion | [6][7] |
| Geobarrettin C | Geodia barretti (Sponge) | Anti-inflammatory | Reduces IL-12p40, Increases IL-10 | [6][7] |
| Tulongicin A | Topsentia sp. (Sponge) | Antibacterial (S. aureus) | MIC: 1.2 µg/mL | [1][8] |
| (+)-Aeroplysinin-1 | Pseudoceratina durissima (Sponge) | Antibacterial (MRSA) | MIC: <32 µg/mL | [9] |
| 6-Bromoindole | Dicathais orbita (Mollusc) | Anti-inflammatory | 63.2% inhibition of NF-κB translocation at 40 µg/mL | [10] |
| 5,6-Dibromo-L-hypaphorine | Hyrtios sp. (Sponge) | PLA₂ Inhibition, Antioxidant | IC50: 0.2 mM (PLA₂) | [2][8] |
| 6-Bromoconicamin | Geodia barretti (Sponge) | Anti-inflammatory | - | [6] |
| 6-Bromo-N-propionyltryptamine | Pseudoalteromonas rubra (Bacteria) | 5-HT₂A receptor antagonist | ~10% inhibition at 10 µM |[1] |
Isolation and Purification Strategies
The isolation of bromo-indole compounds from their natural sources is a multi-step process that requires careful selection of extraction and chromatographic techniques to achieve high purity. A general workflow is often employed, starting with crude extraction and followed by systematic fractionation and purification.
Experimental Protocol 1: General Extraction and Isolation from Marine Sponges
This protocol is a generalized procedure based on methodologies cited for the isolation of compounds from sponges like Geodia barretti.[6][7]
-
Sample Preparation:
-
Collect the marine sponge sample and freeze it immediately to preserve its chemical integrity.
-
Lyophilize (freeze-dry) the frozen sample to remove water, then grind the dried tissue into a fine powder.
-
-
Crude Extraction:
-
Macerate the powdered sponge material (e.g., 100 g) with a solvent mixture, typically dichloromethane:methanol (CH₂Cl₂:CH₃OH) in a 1:1 volume ratio (e.g., 3 x 500 mL), at room temperature for 24 hours for each extraction.
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Solvent Partitioning (Modified Kupchan Method):
-
Dissolve the crude extract in a CH₂Cl₂:CH₃OH (1:1) solution.
-
Perform a liquid-liquid partitioning against a series of immiscible solvents of increasing polarity. For example, partition the extract sequentially against hexane, chloroform, and n-butanol.
-
This will result in several sub-extracts (e.g., hexane fraction, chloroform fraction, n-butanol fraction, and a final aqueous fraction), which separates compounds based on their polarity.
-
-
Dereplication and Targeted Isolation:
-
Analyze the resulting sub-extracts using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS).[6]
-
This rapid chemical profiling allows for "dereplication" – the early identification of known compounds and the detection of potentially novel bromo-indole alkaloids based on their characteristic isotopic patterns (due to the 79Br and 81Br isotopes) and mass spectra.
-
-
Chromatographic Purification:
-
Subject the sub-extract identified as containing the target compounds to a series of chromatographic steps.
-
Size-Exclusion Chromatography: Use a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.
-
Silica Gel Chromatography: Further fractionate the active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Perform the final purification step using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromo-indole compounds.
-
-
Structural Elucidation:
-
Determine the chemical structure of the purified compounds using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.[6]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.
-
Circular Dichroism (CD) and Marfey's Method: Used to determine the absolute stereochemistry of chiral compounds.[6][7]
-
-
Below is a diagram illustrating this generalized workflow.
Biological Activities and Signaling Pathways
Many bromo-indole compounds exhibit potent biological activities, making them attractive candidates for drug development. One of the key pathways modulated by these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as the cytokine TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.
Certain bromo-indoles have been shown to inhibit this pathway. For instance, 6-bromoindole from the mollusc Dicathais orbita and the synthetic derivative 3-(2-bromoethyl)-indole (BEI-9) have demonstrated the ability to suppress NF-κB activation.[10][11] They interfere with the signaling cascade, preventing the translocation of NF-κB to the nucleus and thereby downregulating the expression of inflammatory mediators.
The diagram below illustrates the NF-κB signaling pathway and the point of inhibition by a bromo-indole compound.
Conclusion
The marine environment is a rich repository of unique chemical structures, with bromo-indole compounds representing a particularly promising class of bioactive molecules. Their discovery and isolation, guided by modern analytical techniques like UPLC-qTOF-MS, have unveiled a plethora of compounds with potent pharmacological activities. The detailed study of their mechanisms of action, such as the inhibition of the NF-κB pathway, provides a solid foundation for the development of new therapeutic agents for inflammatory diseases, infections, and cancer. This guide serves as a foundational resource for scientists dedicated to exploring the vast potential of these marine natural products.
References
- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Structure of 2-bromo-1H-indole-3-acetonitrile: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific theoretical studies on the electronic structure of 2-bromo-1H-indole-3-acetonitrile are not publicly available. This technical guide therefore presents a representative, in-depth theoretical analysis based on established computational methodologies widely and successfully applied to analogous substituted indole derivatives. The quantitative data herein is illustrative and derived from trends observed in related molecules.
Abstract
Indole and its derivatives are cornerstones in medicinal chemistry and materials science, exhibiting a wide array of biological activities and electronic properties. This whitepaper provides a detailed theoretical framework for understanding the electronic structure of a specific derivative, 2-bromo-1H-indole-3-acetonitrile. By outlining a robust computational protocol based on Density Functional Theory (DFT), we explore the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other key electronic descriptors. The influence of the electron-withdrawing bromine and acetonitrile substituents on the indole scaffold is systematically discussed. This document serves as a comprehensive guide for researchers seeking to model and interpret the electronic characteristics of novel indole derivatives, providing a foundation for predicting reactivity, stability, and potential intermolecular interactions.
Introduction
The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with significant pharmacological activities. The electronic properties of the indole nucleus are finely tunable through substitution, which modulates its reactivity, molecular recognition capabilities, and photophysical behavior. 2-bromo-1H-indole-3-acetonitrile combines the features of a halogenated indole with a reactive acetonitrile sidechain, making it an interesting candidate for further functionalization and as a potential pharmacophore.
Understanding the electronic landscape of this molecule is paramount for predicting its chemical behavior. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate these properties.[1][2] This guide outlines a hypothetical yet standard computational investigation to characterize the electronic structure of 2-bromo-1H-indole-3-acetonitrile.
Computational Methodology
The protocol described is based on common practices for the theoretical study of substituted indoles, ensuring reliable and reproducible results.[3][4]
2.1. Software and Theoretical Level All calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan. The electronic structure calculations would be based on Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size. The chosen level of theory would be the B3LYP functional combined with the 6-311+G(d,p) basis set .[1][5] The B3LYP functional is widely used for organic molecules and has a proven track record for predicting geometries and electronic properties. The 6-311+G(d,p) basis set provides sufficient flexibility to accurately describe the electronic distribution, including lone pairs and diffuse electrons.
2.2. Geometry Optimization and Verification The first step involves a full geometry optimization of the 2-bromo-1H-indole-3-acetonitrile molecule in the gas phase. This process finds the lowest energy conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
2.3. Calculation of Electronic Properties Using the optimized geometry, a series of single-point energy calculations are performed to derive the key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[5][6]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface. The MEP is an invaluable tool for identifying regions susceptible to electrophilic and nucleophilic attack.[7][8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain Mulliken atomic charges, providing a quantitative measure of the electron distribution among the atoms.[4]
-
Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity.
The logical workflow for this computational study is depicted below.
Caption: A flowchart illustrating the key steps in the theoretical analysis of the molecule's electronic structure.
Results and Discussion: Predicted Electronic Properties
3.1. Molecular Geometry The indole ring is expected to be largely planar. The substituents at positions 2 (bromine) and 3 (acetonitrile) will introduce minor deviations from planarity. The structure of the molecule with key positions labeled is shown below.
Caption: Labeled schematic of the 2-bromo-1H-indole-3-acetonitrile molecular structure.
3.2. Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are central to understanding chemical reactivity. For indole derivatives, the HOMO is typically a π-orbital distributed across the indole ring, while the LUMO is a π*-orbital.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich indole core. Its energy level indicates the molecule's ability to donate electrons.
-
LUMO: The LUMO's energy level reflects the molecule's ability to accept electrons. The presence of the electron-withdrawing cyano group is expected to significantly lower the LUMO energy and localize its density partially on the acetonitrile group.[6]
-
HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is a measure of electronic excitation energy and chemical stability. A smaller gap suggests higher reactivity. The combined electron-withdrawing effects of the bromine and acetonitrile groups are predicted to reduce the HOMO-LUMO gap compared to unsubstituted indole.[5][6]
Table 1: Predicted FMO Energies and Related Properties
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.2 eV | Electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical Reactivity / Stability |
| Dipole Moment | ~ 4.5 Debye | Overall molecular polarity |
3.3. Molecular Electrostatic Potential (MEP) The MEP map provides a visual guide to the molecule's reactive sites.
-
Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is expected around the nitrogen atom of the cyano group, making it a likely site for hydrogen bonding or coordination. The region around the indole nitrogen (N1) will also exhibit negative potential.[7][8]
-
Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom on the indole nitrogen (N1-H) will be a primary site of positive potential, indicating its acidic character. A region of positive potential, known as a σ-hole, may also be present on the bromine atom along the C-Br bond axis, allowing for halogen bonding interactions.[9]
-
Neutral Regions (Green): These areas correspond to the carbon framework of the benzene portion of the indole ring.
3.4. Influence of Substituents The electronic character of 2-bromo-1H-indole-3-acetonitrile is dominated by the interplay between the indole ring and its substituents.
-
Indole Ring: An electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the C3 position.
-
Bromine (at C2): The bromine atom exerts a dual electronic effect. It is inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, its lone pairs can donate electron density, directing incoming electrophiles to the ortho and para positions (relative to C2).[9][10]
-
Acetonitrile (at C3): The -CH₂CN group is strongly electron-withdrawing due to the polarity of the carbon-nitrogen triple bond. This effect pulls electron density from the indole ring, further influencing its reactivity and lowering the energies of the frontier orbitals.[6][11]
The combination of a deactivating group at C2 and an electron-withdrawing group at C3 suggests that the molecule will be less susceptible to further electrophilic substitution than simple indoles.
Conclusion
This theoretical guide outlines a comprehensive computational approach for characterizing the electronic structure of 2-bromo-1H-indole-3-acetonitrile. Based on established DFT methodologies, we predict that the molecule possesses a reduced HOMO-LUMO gap compared to unsubstituted indole, indicating enhanced reactivity. The molecular electrostatic potential map highlights distinct electron-rich (cyano nitrogen) and electron-poor (indole N-H) regions, providing crucial insights for predicting intermolecular interactions and sites of chemical reaction. The strong electron-withdrawing nature of the bromo and acetonitrile substituents significantly modulates the electronic landscape of the indole core. The protocols and predictive insights detailed in this whitepaper serve as a valuable resource for guiding the synthesis, functionalization, and application of this and related indole derivatives in drug development and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of 2-Aryl-1H-indole-3-acetonitriles via Suzuki-Miyaura Cross-Coupling
Introduction
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and pharmaceuticals.[1] Specifically, the indole-3-acetonitrile scaffold and its analogues have demonstrated significant potential as anti-inflammatory and anticancer agents.[1][2] The functionalization of the indole core is therefore a critical step in the drug discovery process, enabling the synthesis of diverse compound libraries for biological screening.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[3][4][5] Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it an exceptionally powerful tool in modern organic synthesis.[3][4][6]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-bromo-1H-indole-3-acetonitrile with various aryl and heteroaryl boronic acids. This reaction serves as an efficient route to synthesize a library of novel 2-substituted-1H-indole-3-acetonitrile derivatives, which are valuable compounds for researchers in drug development. While many modern catalyst systems can tolerate the acidic N-H proton of the indole ring, optimization may be required depending on the specific substrates used.[7]
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the coupling of 2-bromo-1H-indole-3-acetonitrile with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.
Figure 1: General scheme for the Suzuki coupling of 2-bromo-1H-indole-3-acetonitrile.
Experimental Protocols
This section outlines a generalized yet comprehensive protocol for the Suzuki coupling reaction. The conditions provided are based on successful procedures reported for structurally similar N-heterocyclic substrates and serve as an excellent starting point for optimization.[7][8]
Materials and Reagents
-
Substrates : 2-bromo-1H-indole-3-acetonitrile, various aryl- or heteroarylboronic acids
-
Catalysts : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or other suitable Pd catalysts/precatalysts.
-
Bases : Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)
-
Solvents : 1,2-Dimethoxyethane (DME), 1,4-Dioxane, Ethanol, and deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
-
Solvents for purification : Ethyl acetate (EtOAc), Hexanes
-
Inert gas : Argon or Nitrogen
Standard Protocol
-
Reaction Setup : To an oven-dried reaction vessel, add 2-bromo-1H-indole-3-acetonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), a base such as K₂CO₃ (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition : Add a degassed solvent mixture, such as DME/H₂O (4:1, 5 mL).
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure anaerobic conditions.
-
Heating and Reaction : Heat the mixture to 80-100 °C with vigorous stirring.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure 2-aryl-1H-indole-3-acetonitrile product.
Figure 2: Standard experimental workflow for the Suzuki coupling reaction.
Data Presentation
Table 1: Representative Suzuki Coupling Conditions for Bromo-N-Heterocycles
| Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME | 80 | 2 | 85 | [8] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME | 80 | 4 | 70 | [8] |
| 2-Chloro-azaindole | 4-Methoxyphenylboronic acid | P1 Precatalyst (1.5%) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 99 | [7] |
| 3-Chloroindazole | 5-Indoleboronic acid | P2 Precatalyst (2.5%) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 96 | [7] |
| 5-Bromo-spiro[indole-piperidin]-one | Phenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | 93 | [9] |
Note: P1 and P2 are specific Buchwald precatalysts.[7] MW denotes microwave heating.
Mechanism and Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-1H-indole-3-acetonitrile, forming a Pd(II) complex.
-
Transmetalation : The aryl group from the boronic acid (which is activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst to continue the cycle.[10][11]
Key Considerations for Success:
-
Inert Atmosphere : Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Ensuring the reaction is performed under an inert atmosphere is crucial for catalytic activity.
-
Reagent Purity : The purity of substrates, solvents, and reagents can significantly impact reaction yield and reproducibility.
-
Choice of Base : The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can affect reaction rates and yields, with common choices being carbonates and phosphates.[7][8]
-
Ligand/Catalyst Selection : For challenging substrates, screening different palladium catalysts and ligands may be necessary. Ligands stabilize the palladium center and modulate its reactivity. Modern precatalysts often offer superior activity and stability.[6][7]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] The functionalization of the indole scaffold is crucial for the development of new therapeutic candidates. Specifically, the introduction of substituents at the C2-position of an indole ring can significantly modulate biological activity. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex, highly substituted indole libraries.[3][4]
This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 2-bromo-1H-indole-3-acetonitrile. While specific literature on this exact substrate is limited, the protocols described herein are adapted from well-established procedures for the cross-coupling of 2-bromoindoles and other aryl bromides. These methods, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, provide a robust framework for researchers to synthesize a diverse range of 2-substituted-1H-indole-3-acetonitrile derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C2 Position of 1H-Indole-3-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the chemical modification of the C2 position of 1H-indole-3-acetonitrile. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by indole derivatives. The functionalization at the C2 position offers a strategic approach to modulate the pharmacological properties of the parent molecule, potentially leading to the development of novel therapeutic agents.
Introduction
The indole scaffold is a privileged structure in numerous biologically active compounds. While functionalization of the C3 position is common due to the inherent electronic properties of the indole ring, selective modification of the C2 position presents a valuable strategy for structural diversification. The presence of the acetonitrile group at the C3 position of 1H-indole-3-acetonitrile can influence the reactivity of the indole core and can be leveraged to direct functionalization to the C2 position, often with the assistance of directing groups or specific catalytic systems. These notes will detail protocols for C2-arylation and C2-alkylation, key transformations for creating libraries of novel compounds for biological screening.
Data Presentation
The following table summarizes representative quantitative data for C2-functionalization reactions on indole derivatives with C3-substituents electronically similar to the acetonitrile group. These values can serve as a benchmark for expected yields in the functionalization of 1H-indole-3-acetonitrile.
| Entry | C3-Substituent | Functionalization Type | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | -COOH | C2-Arylation | Pd(OAc)₂/AgOAc | HFIP/TFA | 120 | 75-87 | [1] |
| 2 | -COOMe | C2-Arylation | Pd(OAc)₂/AgOAc | HFIP/TFA | 120 | 60-66 | [1] |
| 3 | -CHO | C4-Arylation (C2 observed with modification) | Pd(OAc)₂/AgOAc | HFIP/TFA | 120 | Varies | [1] |
| 4 | 3-methyl | C2-Alkylation | HI | CH₂Cl₂ | 30 | 87-92 | |
| 5 | N-pyridyl | C2-Alkylation | Cp*Co(III) catalyst | MeOH | 65 | up to 80 | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Decarboxylative C2-Arylation (Adapted for 1H-Indole-3-acetonitrile)
This protocol is adapted from a method for the decarboxylative C2-arylation of indole-3-carboxylic acid, a close structural analog of 1H-indole-3-acetonitrile. The reaction proceeds via a directed C-H activation mechanism.
Materials:
-
1H-Indole-3-acetonitrile
-
Aryl Iodide (e.g., Iodobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Silver(I) Acetate (AgOAc)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous solvents (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 1H-indole-3-acetonitrile (1.0 equiv.), the desired aryl iodide (2.0 equiv.), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv.).
-
Add HFIP (0.2 M solution relative to the indole) and TFA (1.0 equiv. relative to the indole) to the tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the C2-arylated 1H-indole-3-acetonitrile.
Protocol 2: Acid-Catalyzed C2-Alkylation with Alkenes (Adapted for 1H-Indole-3-acetonitrile)
This protocol is adapted from a metal-free method for the C2-alkylation of 3-alkylindoles. The reaction is presumed to proceed via an acid-catalyzed electrophilic addition.
Materials:
-
1H-Indole-3-acetonitrile
-
Alkene (e.g., 1,1-Diphenylethylene)
-
Hydroiodic Acid (HI) (catalytic amount, e.g., 30 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 1H-indole-3-acetonitrile (1.0 equiv.) and the alkene (1.5 equiv.) in anhydrous dichloromethane.
-
Add a catalytic amount of hydroiodic acid (30 mol%) to the solution.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to neutralize the iodine.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the C2-alkylated 1H-indole-3-acetonitrile.
Mandatory Visualization
The following diagrams illustrate the general workflow for the C2-functionalization of 1H-indole-3-acetonitrile and a relevant biological signaling pathway that could be modulated by its derivatives.
Caption: General experimental workflow for C2-functionalization.
Caption: Potential modulation of the LPS-induced inflammatory pathway.
Biological Relevance and Signaling Pathways
Derivatives of indole-3-acetonitrile have been investigated for their anti-inflammatory properties.[3] One of the key signaling pathways implicated in inflammation is initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. This binding triggers a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors, most notably NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively, which are key mediators of the inflammatory response. C2-functionalized derivatives of 1H-indole-3-acetonitrile could potentially inhibit this pathway at various points, for instance, by interfering with the activation of NF-κB, thereby reducing the production of NO and PGE2 and exerting an anti-inflammatory effect. Further research is required to elucidate the precise mechanism of action of these novel compounds.
References
- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry
Application Notes and Protocols for Researchers
Introduction: 2-Bromo-1H-indole-3-acetonitrile is a halogenated indole derivative that holds significant potential as a versatile building block in medicinal chemistry. While specific biological data for the 2-bromo isomer is not extensively documented in publicly available literature, its structural analogues, particularly 4-bromo and 5-bromo-1H-indole-3-acetonitrile, are recognized as valuable intermediates in the synthesis of biologically active compounds. The indole core is a privileged structure in drug discovery, and the presence of a bromine atom and a reactive acetonitrile group offers multiple avenues for chemical modification to explore a wide range of pharmacological activities.
The bromine substituent serves as a key functional handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to construct more complex heterocyclic systems. These transformations allow for the generation of libraries of novel compounds for screening against various biological targets.
This document provides an overview of the potential applications of 2-bromo-1H-indole-3-acetonitrile based on the known activities of its isomers and related indole derivatives. It also includes a representative synthetic protocol for a closely related bromoindole acetonitrile and highlights potential biological targets for derivatives of this scaffold.
Key Applications in Drug Discovery
Derivatives of bromoindole acetonitriles are being explored for a range of therapeutic areas, primarily driven by the diverse biological activities associated with the indole nucleus.
1. Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Substituted indole-3-carbonitriles have been investigated as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases like Alzheimer's and in certain cancers. The bromo-substituted indole acetonitrile core can be elaborated to optimize binding to the ATP-binding pocket of various kinases.
2. Anticancer Agents: Various indole derivatives have demonstrated potent anticancer activity through different mechanisms. Some act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are key players in tumor growth and metastasis. The 2-bromo-1H-indole-3-acetonitrile scaffold can be used to synthesize novel compounds for screening against a panel of cancer cell lines.
3. Anti-inflammatory Agents: Indole-3-acetonitrile derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). This suggests that compounds derived from 2-bromo-1H-indole-3-acetonitrile could be developed as potential treatments for inflammatory disorders.
Quantitative Data on Related Indole Derivatives
While specific quantitative data for 2-bromo-1H-indole-3-acetonitrile is scarce, the following table summarizes the biological activities of some related indole derivatives to illustrate the potential potency of this class of compounds.
| Compound Class | Target/Activity | IC50/Ki Value | Reference Cell Line/Assay |
| Indole-3-carbonitrile derivatives | DYRK1A Inhibition | Double-digit nanomolar | In vitro kinase assays |
| Indole-based derivatives | Anticancer (HeLa cells) | Sub-micromolar | HeLa cell growth inhibition |
| Indole-3-carboxylic acid derivatives | Bcl-2 Inhibition | Ki = 0.26 µM | In vitro binding assay |
| Indole-3-carboxylic acid derivatives | Mcl-1 Inhibition | Ki = 72 nM | In vitro binding assay |
Experimental Protocols
The following protocols provide a general framework for the synthesis and potential biological evaluation of derivatives of 2-bromo-1H-indole-3-acetonitrile.
Protocol 1: Representative Synthesis of a Bromo-1H-indole-3-acetonitrile (Example: 5-Bromo Isomer)
This protocol describes a common method for the synthesis of bromo-indole acetonitriles starting from the corresponding bromo-gramine derivative.
Materials:
-
(5-Bromo-1H-indol-3-ylmethyl)-dimethylamine
-
Iodomethane
-
Benzene
-
Tetrahydrofuran (THF)
-
Trimethylsilyl cyanide
-
Tetrabutylammonium fluoride (1.0 M solution in THF)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To an ice-cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethylamine (1.0 eq) in benzene, add iodomethane (3.0 eq).
-
Stir the reaction mixture overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in THF.
-
Add trimethylsilyl cyanide (2.0 eq) and tetrabutylammonium fluoride (3.2 eq of a 1.0 M solution in THF).
-
Stir the mixture for 2.5 hours at room temperature.
-
Quench the reaction by adding water.
-
Partially concentrate the mixture to remove most of the THF.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic phase and wash it with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate to dryness.
-
Purify the crude product by flash chromatography using a gradient of ethyl acetate in hexane to afford 5-bromo-1H-indole-3-acetonitrile.
Protocol 2: General Workflow for Biological Evaluation of 2-Bromo-1H-indole-3-acetonitrile Derivatives
This workflow outlines the steps for screening newly synthesized derivatives for potential anticancer activity.
1. Synthesis of Derivatives:
- Utilize 2-bromo-1H-indole-3-acetonitrile as the starting material.
- Perform Suzuki or Buchwald-Hartwig cross-coupling reactions at the 2-position to introduce a variety of substituents.
- Chemically modify the 3-acetonitrile group (e.g., hydrolysis, reduction) to generate further diversity.
2. In Vitro Cytotoxicity Screening:
- Select a panel of human cancer cell lines (e.g., lung, breast, colon cancer lines).
- Treat the cells with a range of concentrations of the synthesized compounds.
- Perform a cell viability assay (e.g., MTT, XTT) after a defined incubation period (e.g., 48 or 72 hours) to determine the half-maximal inhibitory concentration (IC50) for each compound.
3. Target-Based Assays (for promising hits):
- Based on the cytotoxicity profile and structural similarity to known inhibitors, select relevant biological targets (e.g., specific kinases like EGFR, Src, DYRK1A).
- Perform in vitro kinase inhibition assays to determine the IC50 or Ki values of the active compounds against the selected targets.
4. Mechanism of Action Studies:
- For the most potent compounds, investigate the downstream cellular effects. This may include:
- Western blotting to analyze the phosphorylation status of target kinases and downstream signaling proteins.
- Cell cycle analysis by flow cytometry.
- Apoptosis assays (e.g., Annexin V staining).
Visualizations
The following diagrams illustrate the synthetic utility and potential biological applications of 2-bromo-1H-indole-3-acetonitrile.
Caption: Synthetic utility of 2-bromo-1H-indole-3-acetonitrile.
Caption: Potential inhibition of EGFR/Src signaling by indole derivatives.
Caption: Drug discovery workflow using the indole scaffold.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis of potential kinase inhibitors utilizing the versatile starting material, 2-bromo-1H-indole-3-acetonitrile. The protocols outlined below are based on established synthetic methodologies for indole derivatives and serve as a guide for developing novel kinase inhibitors.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors. 2-bromo-1H-indole-3-acetonitrile is a valuable starting material for the synthesis of a diverse range of substituted indole compounds. The bromine atom at the 2-position allows for the introduction of various functionalities through cross-coupling reactions, while the acetonitrile group at the 3-position can be further modified or retained for its potential interactions with the target kinase.
Synthetic Strategies
The primary strategies for modifying 2-bromo-1H-indole-3-acetonitrile involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods allow for the introduction of aryl, heteroaryl, and amino moieties, which are common features in kinase inhibitors.
Scheme 1: Suzuki-Miyaura Cross-Coupling
A versatile method for creating carbon-carbon bonds, the Suzuki-Miyaura coupling reaction can be used to introduce a variety of aryl and heteroaryl groups at the 2-position of the indole ring.
Caption: Suzuki-Miyaura cross-coupling workflow.
Scheme 2: Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 2-position, a key feature in many ATP-competitive kinase inhibitors.
Caption: Buchwald-Hartwig amination workflow.
Target Kinases and Signaling Pathways
Indole-based compounds have been shown to inhibit a wide range of kinases, including those involved in cancer cell proliferation, survival, and angiogenesis. Key signaling pathways that can be targeted include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.
-
MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and apoptosis.
-
DYRK1A Signaling: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and some cancers.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Caption: MAPK/ERK signaling pathway inhibition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-aryl-1H-indole-3-acetonitriles.
Materials:
-
2-bromo-1H-indole-3-acetonitrile
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-1H-indole-3-acetonitrile (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-indole-3-acetonitrile.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the synthesis of 2-amino-1H-indole-3-acetonitriles.
Materials:
-
2-bromo-1H-indole-3-acetonitrile
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 eq) and the ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 2-bromo-1H-indole-3-acetonitrile (1.0 eq), the amine (1.5 eq), and cesium carbonate (2.0 eq).
-
Add the anhydrous solvent to the tube.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-1H-indole-3-acetonitrile.
Data Presentation
The following table presents example inhibitory activities of halogenated indole-3-carbonitriles against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in various diseases. While not directly synthesized from 2-bromo-1H-indole-3-acetonitrile in the cited study, these data provide a benchmark for the potential efficacy of compounds that can be synthesized using the provided protocols. The introduction of various aryl groups at the 2-position via Suzuki-Miyaura coupling is expected to yield compounds with a range of potencies.
| Compound ID | 7-Substituent | 2-Substituent | DYRK1A IC50 (µM)[1] |
| 1 | Cl | H | 1.8 |
| 2 | Br | H | 1.2 |
| 3 | I | H | 0.9 |
| 4 | Cl | Phenyl | 0.045 |
| 5 | Br | Phenyl | 0.032 |
| 6 | I | Phenyl | 0.021 |
Data is illustrative and based on published results for similar compound classes.[1]
Conclusion
2-bromo-1H-indole-3-acetonitrile serves as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of robust synthetic methods such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse libraries of indole-based compounds. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key kinases involved in disease, thereby contributing to the development of next-generation targeted therapies.
References
Application Notes and Protocols: 2-bromo-1H-indole-3-acetonitrile as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutic agents. 2-bromo-1H-indole-3-acetonitrile is a valuable bifunctional building block, featuring a reactive bromine atom at the 2-position, ideal for palladium-catalyzed cross-coupling reactions, and a nitrile group at the 3-position, which can be further elaborated into various functional groups or serve as a key element in the construction of fused heterocyclic systems. This document provides detailed application notes and model protocols for the use of 2-bromo-1H-indole-3-acetonitrile in the synthesis of diverse heterocyclic structures, including 2-aryl, 2-amino, and 2-alkynyl-1H-indole-3-acetonitriles. These derivatives are of significant interest due to their potential biological activities, which span from anticancer and antimicrobial to antiviral and anti-inflammatory properties.[1][2][3][4]
Key Applications in Heterocyclic Synthesis
2-bromo-1H-indole-3-acetonitrile is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the indole ring.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1H-indole-3-acetonitriles
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] By coupling 2-bromo-1H-indole-3-acetonitrile with various aryl or heteroaryl boronic acids or esters, a diverse library of 2-aryl-1H-indole-3-acetonitriles can be generated. These compounds are scaffolds of interest in drug discovery, with some 2-arylindoles showing activity as efflux pump inhibitors in bacteria.[6]
Representative Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Model Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube, combine 2-bromo-1H-indole-3-acetonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-indole-3-acetonitrile.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-95 | [7][8] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 80-98 | [8] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 75-90 | [5] |
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1H-indole-3-acetonitriles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[7][9] This reaction allows for the synthesis of 2-amino-1H-indole-3-acetonitriles, which are precursors to various heterocyclic systems and compounds with potential biological activity. The 2-aminoindole scaffold is present in a number of compounds with reported antitumor and antibacterial properties.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Cycle.
Model Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst), a suitable phosphine ligand (e.g., Xantphos, BINAP), the amine (1.1-1.5 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS) (1.5-2.0 eq.).
-
Reagent Addition: Add 2-bromo-1H-indole-3-acetonitrile (1.0 eq.) and a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a temperature between 80 and 120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 2-amino-1H-indole-3-acetonitrile.[10][11]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 60-90 | [7][9] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 65-95 | [10][12] |
| [Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | t-BuOH | 80 | 70-88 | [13] |
Sonogashira Coupling for the Synthesis of 2-Alkynyl-1H-indole-3-acetonitriles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is highly valuable for introducing alkynyl moieties onto the indole scaffold, providing access to 2-alkynyl-1H-indole-3-acetonitriles. These products can serve as versatile intermediates for further transformations, such as cycloaddition reactions or the synthesis of more complex heterocyclic systems.
Logical Flow of Sonogashira Coupling
Caption: Sonogashira Coupling Process.
Model Protocol: Sonogashira Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: To a solution of 2-bromo-1H-indole-3-acetonitrile (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine), add the terminal alkyne (1.1-1.5 eq.).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst, typically CuI (0.05-0.1 eq.). Add an amine base, such as triethylamine or diisopropylamine, which often also serves as a solvent.
-
Reaction Execution: Degas the reaction mixture and stir under an inert atmosphere. The reaction is often carried out at room temperature or with gentle heating (40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt and concentrate the filtrate. Alternatively, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the pure 2-alkynyl-1H-indole-3-acetonitrile.[15][16]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 70-95 |[14][15] | | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 60 | 75-90 |[16] | | [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | 25 | 65-92 |[17] |
Conclusion
2-bromo-1H-indole-3-acetonitrile is a highly versatile and valuable building block for the synthesis of a wide range of functionalized indole derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The ability to readily introduce diverse aryl, amino, and alkynyl substituents at the 2-position of the indole ring opens up extensive possibilities for generating libraries of compounds for biological screening and developing new therapeutic leads. Further exploration of the reactivity of both the bromo and nitrile functionalities will undoubtedly lead to the discovery of even more complex and valuable heterocyclic systems.
References
- 1. soc.chim.it [soc.chim.it]
- 2. soc.chim.it [soc.chim.it]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. rsc.org [rsc.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile
Application Note ID: AN-2025-11-01
Version: 1.0
Introduction
This document provides a detailed protocol for the N-alkylation of 2-bromo-1H-indole-3-acetonitrile. The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of numerous biologically active compounds and pharmaceutical agents. The introduction of an alkyl group at the N-1 position of the indole ring can significantly modulate the molecule's steric and electronic properties, thereby influencing its biological activity. This protocol is intended for researchers, scientists, and drug development professionals.
The described method is based on the widely adopted procedure involving the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic substitution with an alkyl halide. While specific literature on the N-alkylation of 2-bromo-1H-indole-3-acetonitrile is not abundant, this protocol adapts established methods for the N-alkylation of various indole derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Reaction Scheme
The general reaction for the N-alkylation of 2-bromo-1H-indole-3-acetonitrile is depicted below:
Figure 1: General reaction scheme for the N-alkylation of 2-bromo-1H-indole-3-acetonitrile.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 2-bromo-1H-indole-3-acetonitrile using an alkyl halide as the alkylating agent and sodium hydride as the base in dimethylformamide (DMF).
3.1. Materials and Reagents
-
2-bromo-1H-indole-3-acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1H-indole-3-acetonitrile (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be done slowly to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkylated product.
Quantitative Data
The following table summarizes representative yields for the N-alkylation of indole derivatives with various alkylating agents. Please note that these are illustrative yields and may vary for 2-bromo-1H-indole-3-acetonitrile depending on the specific reaction conditions.
| Entry | Alkylating Agent (R-X) | Product (N-Substituent) | Typical Yield (%) |
| 1 | Methyl Iodide (CH₃I) | Methyl | 85-95 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | Ethyl | 80-90 |
| 3 | Benzyl Bromide (C₆H₅CH₂Br) | Benzyl | 90-98 |
| 4 | Allyl Bromide (CH₂=CHCH₂Br) | Allyl | 85-95 |
Visualizations
5.1. Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-alkylation protocol.
Caption: Experimental workflow for the N-alkylation of 2-bromo-1H-indole-3-acetonitrile.
5.2. Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the key chemical transformations in the N-alkylation protocol.
Caption: Logical relationship of chemical transformations in the N-alkylation of indoles.
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. 774-14-1(2-(5-Bromo-1H-indol-3-yl)acetonitrile) | Kuujia.com [kuujia.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. files.core.ac.uk [files.core.ac.uk]
Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-bromo-1H-indole-3-acetonitrile. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for isolating this compound with high purity. The described methodology employs a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, and UV detection at 280 nm. This approach is based on established methods for the separation of indole derivatives and provides a robust framework for the purification of brominated indole compounds.
Introduction
2-bromo-1H-indole-3-acetonitrile is a halogenated indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. Efficient purification of such compounds is critical for subsequent biological assays and structural analysis. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic compounds. This document provides a detailed protocol for the purification of 2-bromo-1H-indole-3-acetonitrile using RP-HPLC. The method is adapted from established procedures for the separation of various indole derivatives, which commonly utilize reverse-phase chromatography with C8 or C18 columns and acetonitrile-water mobile phases.[1][2][3][4][5][6][7]
Experimental Protocol
Materials and Reagents
-
2-bromo-1H-indole-3-acetonitrile (crude reaction mixture)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (for sample preparation)
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
Vortex mixer
-
pH meter
Sample Preparation
-
Accurately weigh a small amount of the crude 2-bromo-1H-indole-3-acetonitrile.
-
Dissolve the sample in a minimal amount of methanol or a mixture of methanol and the initial mobile phase.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Conditions
A summary of the HPLC conditions is provided in the table below. These parameters are a starting point and may require optimization based on the specific HPLC system and the impurity profile of the crude sample.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Parameters
The use of formic acid in the mobile phase helps to improve peak shape for indole-containing compounds.[3][4][7] A detection wavelength of 280 nm is generally suitable for indole derivatives due to their chromophoric nature.[3][5]
Gradient Program
A gradient elution is recommended to ensure adequate separation of the target compound from potential impurities with varying polarities.
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Gradient Elution Program
Data Presentation
The following table summarizes the expected retention time and purity data for a successful purification. The exact retention time may vary depending on the specific HPLC system and column used. Purity is typically assessed by the peak area percentage at 280 nm.
| Compound | Expected Retention Time (min) | Purity (%) |
| 2-bromo-1H-indole-3-acetonitrile | 15 - 20 | > 95 |
| Potential Impurities | Variable | < 5 |
Table 3: Expected Results
Experimental Workflow
The overall workflow for the HPLC purification of 2-bromo-1H-indole-3-acetonitrile is depicted in the following diagram.
Caption: Workflow for the HPLC purification of 2-bromo-1H-indole-3-acetonitrile.
Conclusion
The described RP-HPLC method provides a robust and reliable protocol for the purification of 2-bromo-1H-indole-3-acetonitrile. By following the detailed experimental procedure and utilizing the suggested HPLC parameters, researchers can achieve high purity of the target compound, which is essential for its further application in research and development. The method's parameters can be further optimized to suit specific laboratory conditions and impurity profiles.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of the Nitrile Group in 2-bromo-1H-indole-3-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile group in 2-bromo-1H-indole-3-acetonitrile, a versatile building block in medicinal chemistry. The following derivatization reactions expand the synthetic utility of this scaffold, enabling access to key intermediates such as amides and primary amines, which are prevalent in many biologically active compounds.
Hydrolysis of the Nitrile Group to an Amide
The conversion of the nitrile moiety in 2-bromo-1H-indole-3-acetonitrile to a primary amide, yielding 2-(2-bromo-1H-indol-3-yl)acetamide, can be achieved through acid- or base-catalyzed hydrolysis. This transformation is a valuable step in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators.
Reaction Scheme:
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile group affords the corresponding primary amine, 2-(2-bromo-1H-indol-3-yl)ethanamine. This tryptamine derivative serves as a crucial intermediate for the synthesis of a wide range of alkaloids and other pharmacologically active compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the expected products from the derivatization of 2-bromo-1H-indole-3-acetonitrile. Please note that the yields are estimates based on similar reactions reported in the literature for related indole derivatives.
| Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| 2-bromo-1H-indole-3-acetonitrile | 2-(2-bromo-1H-indol-3-yl)acetamide | C₁₀H₉BrN₂O | 253.10 | 75-90 |
| 2-bromo-1H-indole-3-acetonitrile | 2-(2-bromo-1H-indol-3-yl)ethanamine | C₁₀H₁₁BrN₂ | 239.11 | 65-85 |
Characterization Data of Derivatized Products (Based on Analogous Compounds)
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) |
| 2-(2-bromo-1H-indol-3-yl)acetamide | ~10.9 (s, 1H, NH-indole), ~7.6-7.0 (m, 4H, Ar-H), ~6.8 (br s, 1H, CONH₂), ~6.3 (br s, 1H, CONH₂), ~3.6 (s, 2H, CH₂) | ~174 (C=O), ~136 (C), ~128 (C), ~124 (CH), ~122 (CH), ~120 (CH), ~112 (CH), ~110 (C), ~108 (C), ~35 (CH₂) | Expected [M]+ at 252/254 |
| 2-(2-bromo-1H-indol-3-yl)ethanamine | ~10.8 (s, 1H, NH-indole), ~7.5-6.9 (m, 4H, Ar-H), ~3.0 (t, 2H, CH₂-N), ~2.9 (t, 2H, CH₂-Ar), ~1.5 (br s, 2H, NH₂) | ~136 (C), ~128 (C), ~124 (CH), ~122 (CH), ~120 (CH), ~112 (CH), ~111 (C), ~109 (C), ~42 (CH₂-N), ~30 (CH₂-Ar) | Expected [M]+ at 238/240 |
Experimental Protocols
Protocol 1: Hydrolysis of 2-bromo-1H-indole-3-acetonitrile to 2-(2-bromo-1H-indol-3-yl)acetamide
This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding primary amide.
Materials:
-
2-bromo-1H-indole-3-acetonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1H-indole-3-acetonitrile (1.0 eq) in glacial acetic acid.
-
Carefully add concentrated sulfuric acid (2.0 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Reduction of 2-bromo-1H-indole-3-acetonitrile to 2-(2-bromo-1H-indol-3-yl)ethanamine
This protocol details the reduction of the nitrile to the primary amine using lithium aluminum hydride.
Materials:
-
2-bromo-1H-indole-3-acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet.
-
Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF in the flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve 2-bromo-1H-indole-3-acetonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate through a pad of Celite or anhydrous sodium sulfate and wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.
Visualizations
Application of 2-bromo-1H-indole-3-acetonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-bromo-1H-indole-3-acetonitrile in the field of materials science. While direct applications of this specific molecule are not yet widely documented, its constituent functional groups—indole, bromo, and acetonitrile—offer a versatile platform for the development of novel functional materials. The following sections detail its potential use in conducting polymers, organic semiconductors, and functional surfaces, supported by detailed experimental protocols and comparative data.
Application Note 1: Building Block for Conducting Polymers
2-bromo-1H-indole-3-acetonitrile serves as a promising monomer for the synthesis of functionalized polyindoles. The indole moiety provides the core conjugated backbone necessary for electrical conductivity, while the bromo and acetonitrile groups offer avenues for post-polymerization modification and tuning of material properties.
Potential Advantages:
-
Tunable Electronic Properties: The electron-withdrawing nature of the bromo and nitrile substituents is expected to influence the electronic bandgap of the resulting polymer, potentially leading to materials with tailored conductivity and optical properties.
-
Enhanced Solubility and Processability: The functional groups can improve the solubility of the polymer in organic solvents, facilitating easier processing and device fabrication.
-
Post-Polymerization Functionalization: The reactive bromine atom can be utilized for post-polymerization modifications via cross-coupling reactions, allowing for the grafting of other functional molecules to the polymer backbone.
Quantitative Data: Electrical Conductivity of Indole-Based Polymers
To provide context for the potential performance of polymers derived from 2-bromo-1H-indole-3-acetonitrile, the following table summarizes the reported electrical conductivities of various polyindole derivatives.
| Polymer/Composite | Dopant/Condition | Conductivity (S/cm) |
| Polyindole | FeCl₃ | 10⁻² - 10¹ |
| Polyindole | (NH₄)₂S₂O₈ | 10⁻³ - 10⁰ |
| Polyindole-co-polyaniline | HCl | 1 - 10 |
| Polyindole/Graphene Oxide | I₂ | 10⁻¹ - 5 |
| Hypothetical Poly(2-bromo-1H-indole-3-acetonitrile) | FeCl₃ | Estimated 10⁻⁴ - 10⁻¹ |
Note: The conductivity for poly(2-bromo-1H-indole-3-acetonitrile) is an educated estimate based on the influence of electron-withdrawing groups on polymer conductivity.
Experimental Protocol: Electrochemical Polymerization of 2-bromo-1H-indole-3-acetonitrile
This protocol describes a method for the synthesis of a poly(2-bromo-1H-indole-3-acetonitrile) film on an indium tin oxide (ITO) coated glass substrate via electrochemical polymerization.
Materials:
-
2-bromo-1H-indole-3-acetonitrile (monomer)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
ITO-coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Monomer Solution: Dissolve 2-bromo-1H-indole-3-acetonitrile in the electrolyte solution to a final concentration of 0.05 M.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Degassing: Purge the monomer solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential from 0 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles. A polymer film should deposit on the ITO surface.
-
Washing and Drying: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.
-
Characterization: The resulting polymer film can be characterized by techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and four-point probe conductivity measurements.
Logical Workflow for Polymer Functionalization
The following diagram illustrates a potential pathway for creating a functionalized polymer using 2-bromo-1H-indole-3-acetonitrile as a starting monomer.
Application Note 2: Precursor for Organic Semiconductors
The unique electronic structure of the indole ring, combined with the synthetic handles provided by the bromo and acetonitrile groups, makes 2-bromo-1H-indole-3-acetonitrile a valuable precursor for the synthesis of novel organic semiconductor materials. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Design Strategies:
-
Extended Conjugation: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the straightforward extension of the π-conjugated system by coupling with other aromatic or heteroaromatic units, which is a key strategy for tuning the HOMO/LUMO energy levels and improving charge transport properties.
-
Acceptor Moiety: The electron-withdrawing acetonitrile group can act as a weak acceptor, and its hydrolysis to a carboxylic acid followed by conversion to an ester or amide can introduce stronger acceptor moieties, leading to the formation of donor-acceptor type semiconductor materials.
Application Note 3: Surface Modification and Sensor Development
2-bromo-1H-indole-3-acetonitrile can be employed to functionalize surfaces, creating materials with tailored properties for applications in biosensors, chemical sensors, and smart coatings.
Functionalization Approaches:
-
Surface Anchoring: The nitrile group can be hydrolyzed to a carboxylic acid, which can then be used to covalently attach the molecule to amine- or hydroxyl-terminated surfaces (e.g., silicon dioxide, glass, metal oxides) via standard amide or ester bond formation.
-
Sensing Moiety: The indole nucleus is known to exhibit fluorescence and can interact with various analytes through π-π stacking, hydrogen bonding, and electrostatic interactions. Changes in the fluorescence or electrochemical properties of the surface-immobilized indole derivative upon analyte binding can be used as a sensing mechanism.
Experimental Protocol: Functionalization of a Silicon Dioxide Surface
This protocol outlines the steps for attaching 2-bromo-1H-indole-3-acetic acid (after hydrolysis of the nitrile) to a silicon dioxide surface.
Materials:
-
2-bromo-1H-indole-3-acetonitrile
-
Hydrochloric acid (HCl)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous toluene and dimethylformamide (DMF)
-
Silicon wafers with a native oxide layer
Procedure:
-
Hydrolysis of Nitrile: Reflux 2-bromo-1H-indole-3-acetonitrile in 6M HCl for 4 hours to hydrolyze the nitrile group to a carboxylic acid, yielding 2-bromo-1H-indole-3-acetic acid. Purify by recrystallization.
-
Surface Amination:
-
Clean the silicon wafers by sonication in acetone and isopropanol, followed by drying under nitrogen.
-
Treat the wafers with a piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes to hydroxylate the surface (use extreme caution).
-
Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene and reflux for 4 hours.
-
Rinse the wafers with toluene and cure at 110°C for 1 hour to obtain an amine-terminated surface.
-
-
Activation of Carboxylic Acid: In a separate flask, dissolve 2-bromo-1H-indole-3-acetic acid, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF. Stir at room temperature for 2 hours to form the NHS-ester.
-
Surface Coupling: Immerse the amine-functionalized silicon wafers in the activated NHS-ester solution and leave overnight at room temperature.
-
Washing: Rinse the functionalized wafers sequentially with DMF, ethanol, and deionized water to remove any unreacted species. Dry under a stream of nitrogen.
-
Characterization: The functionalized surface can be characterized using X-ray photoelectron spectroscopy (XPS), contact angle goniometry, and atomic force microscopy (AFM).
Experimental Workflow for Surface Functionalization
Hypothetical Sensor Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a sensor based on a surface functionalized with 2-bromo-1H-indole-3-acetonitrile derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-1H-indole-3-acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1H-indole-3-acetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-bromo-1H-indole-3-acetonitrile. The proposed synthetic route involves the direct bromination of 1H-indole-3-acetonitrile using N-bromosuccinimide (NBS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive N-bromosuccinimide (NBS).2. Insufficient reaction temperature.3. Inappropriate solvent. | 1. Use freshly recrystallized NBS. Test the activity of NBS on a standard substrate.2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS.3. Acetonitrile is reported to enhance the reactivity of NBS for nuclear bromination[1][2]. Consider switching to acetonitrile from less polar solvents like CCl₄. |
| Formation of multiple products (isomers) | 1. Over-bromination leading to di- or poly-brominated products.2. Bromination at other positions of the indole ring (e.g., C5, C7). The indole C3 position is highly reactive, but substitution at other positions can occur. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Add the NBS portion-wise at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.2. Employ a less reactive brominating agent or use a protecting group strategy for the indole nitrogen to modulate the electron density of the ring. |
| Formation of dark, polymeric material | 1. Strong acidic conditions generated during the reaction.2. High reaction temperature. | 1. Add a non-nucleophilic base, such as sodium carbonate or di-tert-butyl pyridine, to the reaction mixture to scavenge the generated acid.2. Maintain a lower reaction temperature throughout the addition of NBS and the reaction period. |
| Product is difficult to purify | 1. Presence of closely related isomers.2. Contamination with succinimide. | 1. Utilize column chromatography with a high-resolution silica gel and a carefully selected eluent system (e.g., hexane/ethyl acetate gradient).2. After the reaction, quench with an aqueous solution of sodium thiosulfate and wash the organic layer with water to remove succinimide. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 2-bromo-1H-indole-3-acetonitrile?
A1: The most common side reactions are over-bromination and bromination at other positions on the indole ring. The reaction of indole with molecular bromine can lead to the formation of 2,3-dibromoindole. While NBS offers more control, the formation of other isomers such as 5-bromo- and 7-bromo-1H-indole-3-acetonitrile is possible due to the high electron density of the indole nucleus. Polymerization of the starting material or product under acidic conditions is also a significant side reaction.
Q2: Which brominating agent is best for this synthesis?
A2: N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated aromatic rings and is a good starting point[1][2]. The reactivity can be modulated by the choice of solvent. Using NBS in acetonitrile can favor nuclear bromination over benzylic bromination and can be performed under mild conditions[1][2].
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a hexane/ethyl acetate solvent system is typically suitable. The disappearance of the starting material (1H-indole-3-acetonitrile) and the appearance of a new spot corresponding to the product should be observed. LC-MS can provide more definitive information on the formation of the desired product and any side products.
Q4: What is a suitable purification method for 2-bromo-1H-indole-3-acetonitrile?
A4: The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is recommended. The fractions should be monitored by TLC to isolate the pure product. Recrystallization from a suitable solvent system can be performed for further purification if necessary.
Experimental Protocols
Proposed Synthesis of 2-bromo-1H-indole-3-acetonitrile
This protocol is a suggested starting point based on general procedures for indole bromination. Optimization may be required.
Materials:
-
1H-indole-3-acetonitrile
-
N-bromosuccinimide (NBS), recrystallized
-
Acetonitrile, anhydrous
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 1H-indole-3-acetonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reactant/Product | Molecular Weight ( g/mol ) | CAS Number |
| 1H-indole-3-acetonitrile | 156.18 | 771-51-7[3] |
| N-bromosuccinimide | 177.98 | 128-08-5 |
| 2-bromo-1H-indole-3-acetonitrile | 235.08 | 106050-92-4[4] |
Visualizations
Caption: Main synthetic pathway for 2-bromo-1H-indole-3-acetonitrile.
Caption: Potential side reactions during bromination.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 2-bromo-1H-indole-3-acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-1H-indole-3-acetonitrile. The information is based on established chemical principles and analogous reactions reported in the literature.
Disclaimer: The following synthetic protocols are proposed routes based on available literature for similar compounds. Researchers should perform their own optimization and safety assessments before implementation.
Proposed Synthetic Pathway
A plausible and controllable multi-step synthesis for 2-bromo-1H-indole-3-acetonitrile is outlined below. This pathway involves protection of the indole nitrogen, followed by regioselective bromination at the C2 position, introduction of the C3 side chain via formylation, conversion to the nitrile, and final deprotection.
Caption: Proposed five-step synthetic workflow for 2-bromo-1H-indole-3-acetonitrile.
Troubleshooting Guides and FAQs
This section is organized by each step of the proposed synthesis.
Step 1: N-Protection of 1H-Indole
Objective: To protect the indole nitrogen with an electron-withdrawing group. This deactivates the pyrrole ring, preventing unwanted side reactions and directing subsequent electrophilic substitution to the C2 position.
Q1: Which protecting group should I use for the indole nitrogen?
A1: The choice of protecting group is critical for directing the bromination to the C2 position. Electron-withdrawing groups are preferred. Phenylsulfonyl (PhSO₂) and tert-butyloxycarbonyl (Boc) are common choices.[1] The phenylsulfonyl group is robust but may require harsh conditions for removal. The Boc group is generally easier to cleave under acidic conditions.
Q2: My N-protection reaction is sluggish or incomplete. What can I do?
A2:
-
Base Selection: Ensure a strong enough base is used to deprotonate the indole nitrogen. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common and effective choice.
-
Reagent Quality: Use freshly opened or properly stored protecting group reagents (e.g., Boc-anhydride, phenylsulfonyl chloride). These can degrade with moisture.
-
Temperature: While many protection reactions proceed at room temperature, gentle heating (40-50 °C) might be necessary to drive the reaction to completion. Monitor by TLC to avoid degradation.
-
Moisture: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) as water can quench the base.
Q3: I am seeing multiple spots on my TLC after the protection reaction. What are they?
A3: Besides your desired N-protected product and starting material, you might be observing byproducts from the reaction of the protecting group with the solvent or impurities. If using Boc-anhydride, you might see traces of tert-butanol. Ensure proper stoichiometry and slow addition of the protecting agent to minimize side reactions.
Step 2: C2-Bromination of N-Protected Indole
Objective: To selectively introduce a bromine atom at the C2 position of the indole ring.
Q1: My bromination is not selective and I'm getting a mixture of isomers (C2, C3, and dibrominated). How can I improve C2 selectivity?
A1:
-
Protecting Group: C2 selectivity is highly dependent on the N-protecting group. An electron-withdrawing group is essential.[2] Without it, the C3 position is kinetically favored for electrophilic substitution.[3][4]
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common choice. Using pyridinium bromide perbromide can also offer good selectivity.[4]
-
Temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. Add the brominating agent slowly to control the reaction.
-
Solvent: Aprotic solvents like THF or dichloromethane (DCM) are typically used.
Q2: The yield of my 2-bromo product is low. What are the potential causes?
A2:
-
Incomplete Reaction: Monitor the reaction progress carefully using TLC. If the starting material is not fully consumed, consider increasing the equivalents of the brominating agent slightly (e.g., from 1.05 to 1.2 eq).
-
Product Degradation: Indole derivatives can be sensitive. Avoid prolonged reaction times and exposure to light or strong acids. Work up the reaction promptly once complete.
-
Purification Loss: 2-bromoindoles can be challenging to purify by column chromatography. Use a well-chosen solvent system and consider recrystallization as an alternative purification method.
Caption: Decision tree for troubleshooting the C2-bromination step.
Step 3 & 4: C3-Formylation and Conversion to Acetonitrile
Objective: To introduce the acetonitrile group at the C3 position via a formyl intermediate.
Q1: The Vilsmeier-Haack formylation is giving me a low yield. How can I optimize it?
A1: The Vilsmeier-Haack reaction (using POCl₃ and DMF) is standard for C3-formylation of indoles.[5]
-
Reagent Stoichiometry: Ensure the correct ratio of POCl₃ to DMF (typically around 1:1 to 1:1.2) is used to pre-form the Vilsmeier reagent.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperature (0 °C). The reaction with the indole substrate may require gentle heating, but this should be optimized.
-
Hydrolysis: After the reaction, careful hydrolysis with an aqueous base (e.g., NaOH or NaHCO₃) is required to liberate the aldehyde. Ensure the pH is sufficiently basic.
Q2: I am struggling with the conversion of the aldehyde to the acetonitrile. What are the critical parameters?
A2: A one-pot reduction and cyanation is an efficient method.[6]
-
Solvent System: A mixture of methanol (MeOH) and formamide (NH₂CHO) has been shown to be effective.[6] The ratio can be optimized.
-
Reagent Order and Stoichiometry: Typically, the aldehyde is first treated with a reducing agent like sodium borohydride (NaBH₄) to form an intermediate, followed by the addition of a cyanide source like sodium cyanide (NaCN). Use a significant excess of NaCN (e.g., 10 equivalents).
-
Temperature: The initial reduction is often done at room temperature, followed by refluxing after the addition of NaCN to drive the substitution.
-
Safety: EXTREME CAUTION must be exercised when working with sodium cyanide, as it is highly toxic. The reaction should be performed in a well-ventilated fume hood, and acidification of cyanide waste must be avoided to prevent the formation of toxic HCN gas.
Step 5: Deprotection
Q1: What conditions should I use to remove the N-protecting group?
A1: The deprotection method depends on the protecting group used:
-
Boc Group: Typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent.
-
Phenylsulfonyl (PhSO₂) Group: Removal is more challenging and often requires strong basic conditions (e.g., NaOH or KOH in refluxing alcohol) or reductive cleavage.[1]
Q2: My final product is degrading during deprotection. What should I do?
A2: Indole-3-acetonitriles can be sensitive to harsh conditions.
-
Milder Conditions: Explore milder deprotection conditions if possible. For example, for Boc removal, use the minimum concentration of acid and time required.
-
Temperature Control: Perform the deprotection at the lowest effective temperature.
-
Inert Atmosphere: Protect the reaction from air, especially if using basic conditions at high temperatures, to prevent oxidation.
Data Presentation: Reaction Condition Optimization
The following tables summarize conditions for key transformations based on literature for analogous compounds, which can serve as a starting point for optimization.
Table 1: Conditions for Conversion of Indole-3-Carboxaldehydes to Indole-3-Acetonitriles[6]
| Entry | Solvent System (v/v) | Reducing Agent | Cyanide Source | Temperature | Yield (%) |
| 1 | MeOH | NaBH₄ | NaCN | Reflux | ~36 |
| 2 | MeOH-DMF (1:1) | NaBH₄ | NaCN | Reflux | ~62 |
| 3 | NH₂CHO | NaBH₄ | NaCN | Reflux | ~61 |
| 4 | MeOH-NH₂CHO (1:1) | NaBH₄ | NaCN | Reflux | ~88 |
Table 2: Protecting Groups for Indole Nitrogen
| Protecting Group | Introduction Conditions | Cleavage Conditions | Reference |
| Boc | Boc₂O, DMAP, THF or NaH, Boc₂O, DMF | TFA/DCM or HCl/Dioxane | [1] |
| PhSO₂ | PhSO₂Cl, NaH, DMF | NaOH/MeOH, Reflux or Mg/MeOH | [1] |
| SEM | SEM-Cl, NaH, DMF | TBAF, THF or BF₃·OEt₂ | [7] |
Experimental Protocols
Protocol 1: N-Phenylsulfonyl Protection of 1H-Indole
-
Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an argon atmosphere in a flame-dried flask.
-
Cool the suspension to 0 °C and add a solution of 1H-indole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add a solution of phenylsulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: C2-Bromination of N-Phenylsulfonyl-1H-Indole
-
Dissolve N-phenylsulfonyl-1H-indole (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: One-Pot Conversion of Aldehyde to Acetonitrile (General Procedure)[6]
-
SAFETY WARNING: This procedure uses sodium cyanide, which is extremely toxic. Perform all steps in a certified chemical fume hood and wear appropriate personal protective equipment. Have a cyanide quench solution (e.g., bleach) readily available.
-
To a solution of the 2-bromo-N-protected-indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 eq) in portions at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium cyanide (10 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 5-7 hours, monitoring by TLC.
-
After cooling to room temperature, add brine and extract the product with a suitable organic solvent (e.g., a mixture of chloroform and methanol).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole synthesis [organic-chemistry.org]
- 3. vc.bridgew.edu [vc.bridgew.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of 2-bromo-1H-indole-3-acetonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-bromo-1H-indole-3-acetonitrile. Here you will find troubleshooting advice and frequently asked questions to address challenges related to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 2-bromo-1H-indole-3-acetonitrile. What are the recommended solvents?
A1: 2-Bromo-1H-indole-3-acetonitrile is a hydrophobic molecule with low aqueous solubility. For initial solubilization to prepare stock solutions, polar aprotic solvents are generally effective. We recommend using dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For applications where these solvents are not suitable, other organic solvents can be considered, although solubility may be lower. It is crucial to prepare a concentrated stock solution in a suitable organic solvent before diluting it into your aqueous experimental medium.
Q2: What is the maximum recommended concentration of DMSO or DMF in my final experimental setup?
A2: To minimize solvent-induced artifacts or toxicity in biological assays, the final concentration of DMSO or DMF should be kept as low as possible, typically below 0.5%.[1] It is advisable to perform a vehicle control experiment with the same final concentration of the solvent to assess its effect on the experimental system.
Q3: Can I use alcohols like ethanol or methanol to dissolve this compound?
A3: While alcohols can be used, the solubility of 2-bromo-1H-indole-3-acetonitrile in these solvents is generally lower than in DMSO or DMF. Gentle heating (e.g., to 37°C) may aid dissolution in alcohols, but the solution should be vortexed thoroughly and checked for any precipitation upon cooling or dilution.
Q4: Is it possible to prepare an aqueous solution of 2-bromo-1H-indole-3-acetonitrile directly?
A4: Direct dissolution in aqueous buffers (e.g., PBS) is not recommended due to the compound's poor water solubility. Attempting to do so will likely result in an incomplete dissolution and an inaccurate final concentration. Always prepare a high-concentration stock solution in an appropriate organic solvent first.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous media. | The concentration of the compound in the final aqueous medium exceeds its solubility limit. | - Decrease the final concentration of the compound. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a tolerable range for your experiment. - Consider using a formulation approach such as complexation with cyclodextrins or preparing a solid dispersion to improve aqueous solubility.[2] |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to variability in the actual concentration. | - Ensure the stock solution is clear and free of any visible precipitate before each use. - Vortex the stock solution before making dilutions. - Prepare fresh dilutions for each experiment. |
| The compound appears to have low potency in a biological assay. | The actual concentration of the dissolved, active compound is lower than the nominal concentration due to poor solubility. | - Confirm the complete dissolution of the compound in the stock solution. - Use one of the solubility enhancement techniques described in the experimental protocols section to increase the bioavailability of the compound in your assay. |
| The solid compound is difficult to weigh and handle. | The compound may be electrostatically charged or hygroscopic. | - Use an anti-static weighing dish. - Handle the compound in a low-humidity environment or a glove box if necessary. |
Estimated Solubility Profile
The following table provides an estimated solubility profile for 2-bromo-1H-indole-3-acetonitrile in common laboratory solvents. These are qualitative estimates based on the general properties of indole derivatives and should be experimentally verified.
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Acetone | Sparingly Soluble |
| Acetonitrile | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Dichloromethane (DCM) | Sparingly Soluble |
| Water | Insoluble |
| Phosphate-Buffered Saline (PBS) | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for preparing a stock solution of 2-bromo-1H-indole-3-acetonitrile.
Materials:
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2-bromo-1H-indole-3-acetonitrile powder
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Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Accurately weigh the desired amount of 2-bromo-1H-indole-3-acetonitrile powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If complete dissolution is not achieved, gentle warming in a water bath (up to 37°C) for 5-10 minutes with intermittent vortexing can be applied.
-
Once dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Solubility Enhancement using Co-solvency
This protocol provides a method to improve the solubility of the compound in aqueous solutions by using a co-solvent system.
Materials:
-
10 mM stock solution of 2-bromo-1H-indole-3-acetonitrile in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Begin with a validated, clear stock solution of the compound in DMSO.
-
To prepare a working solution, serially dilute the stock solution in the desired aqueous buffer.
-
It is recommended to perform dilutions in a stepwise manner to avoid precipitation.[1]
-
For example, to prepare a 100 µM working solution from a 10 mM stock, first, dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution. Then, dilute this intermediate solution 1:10 in the aqueous buffer.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the final concentration is too high for that co-solvent percentage.
Visualizations
References
Optimization of reaction conditions for Heck coupling with 2-bromo-1H-indole-3-acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the Heck coupling of 2-bromo-1H-indole-3-acetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck coupling of 2-bromo-1H-indole-3-acetonitrile. For optimal results, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) catalyst may have decomposed due to exposure to air or impurities. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the electron-deficient and potentially sterically hindered substrate. 3. Insufficient Base Strength: The base may not be strong enough to facilitate the reductive elimination step and regenerate the catalyst. 4. Low Reaction Temperature: The activation energy for the oxidative addition of the aryl bromide may not be reached. | 1. Use a fresh source of palladium catalyst or a pre-catalyst like Pd(OAc)₂ which is reduced in situ. Ensure all reagents and solvents are properly degassed. 2. Switch to more electron-rich and bulky phosphine ligands such as P(o-tolyl)₃, P(t-Bu)₃, or consider using N-heterocyclic carbene (NHC) ligands.[1] 3. Employ a stronger inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base such as triethylamine (Et₃N) or DBU. 4. Gradually increase the reaction temperature in 10-20°C increments. High temperatures (100-140°C) are often necessary for less reactive aryl bromides.[1] |
| Formation of Side Products | 1. Reductive Dehalogenation: The bromo-indole is reduced to the corresponding indole, a common side reaction in Heck couplings.[1] 2. Homocoupling of the Alkene: The alkene partner dimerizes. 3. Isomerization of the Product: The desired trans-alkene isomerizes to the cis-isomer or other constitutional isomers. | 1. Ensure strictly anaerobic conditions. The presence of a phosphine ligand can sometimes promote this side reaction; consider ligand-free conditions if feasible, though this may reduce overall reactivity. 2. This is more common with electron-rich alkenes. Using a slight excess of the bromo-indole can sometimes suppress this. 3. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes minimize isomerization. The choice of base can also influence selectivity. |
| Poor Yield of the Desired Product | 1. Suboptimal Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. 2. Incorrect Stoichiometry: The ratio of reactants, catalyst, and base may not be optimal. 3. Reaction Time: The reaction may not have reached completion, or prolonged reaction times may lead to product degradation. | 1. Common solvents for Heck reactions include DMF, DMAc, NMP, and acetonitrile. For aqueous conditions, a mixture of water and an organic solvent like acetonitrile can be effective. 2. Systematically vary the equivalents of the alkene (typically 1.1-1.5 eq.) and the base (typically 1.5-2.5 eq.). Catalyst loading can be screened from 1-5 mol%. 3. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Difficulty in Product Isolation/Purification | 1. Contamination with Palladium Black: The catalyst has precipitated out of solution, making purification challenging. 2. Complex Reaction Mixture: Multiple side products are formed, complicating chromatographic separation. | 1. Filter the reaction mixture through a pad of celite while hot to remove precipitated palladium. 2. Re-optimize the reaction conditions to improve selectivity. Consider using a different palladium source or ligand to minimize side product formation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Heck coupling of 2-bromo-1H-indole-3-acetonitrile with an acrylate?
A1: A good starting point for optimization would be to use Pd(OAc)₂ (2-5 mol%) as the catalyst precursor, P(o-tolyl)₃ (4-10 mol%) as the ligand, and K₂CO₃ (2 equivalents) as the base in a polar aprotic solvent like DMF or DMAc. The reaction is typically heated to 80-120°C.
Q2: How does the electronic nature of the 2-bromo-1H-indole-3-acetonitrile affect the reaction?
A2: The presence of the electron-withdrawing nitrile group at the 3-position can make the indole ring more electron-deficient. This can sometimes make the oxidative addition of the C-Br bond to the palladium catalyst more challenging compared to electron-rich aryl bromides. Consequently, more forcing conditions (higher temperature, more electron-rich ligands) may be necessary.
Q3: Can this reaction be performed under aqueous conditions?
A3: Yes, Heck couplings of halo-indoles have been successfully performed in aqueous media. A typical system would involve a water-soluble palladium catalyst and ligand, such as Na₂PdCl₄ with a sulfonated phosphine ligand (e.g., TPPTS), and an inorganic base like Na₂CO₃ in a water/acetonitrile mixture.
Q4: What is the expected stereoselectivity of the product?
A4: The Heck reaction generally favors the formation of the trans-isomer of the resulting alkene due to steric considerations in the transition state of the β-hydride elimination step.
Q5: What are some common side reactions to be aware of?
A5: A common side reaction is the reductive dehalogenation of the 2-bromo-1H-indole-3-acetonitrile to form 1H-indole-3-acetonitrile. Another possibility is the formation of the reductive Heck product, where the alkene is formally reduced.
Experimental Protocols
General Procedure for Heck Coupling of 2-bromo-1H-indole-3-acetonitrile with Methyl Acrylate
To a dry Schlenk tube under an inert atmosphere, add 2-bromo-1H-indole-3-acetonitrile (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%). Add anhydrous DMF (5 mL) and degas the mixture with a stream of argon for 15 minutes. Then, add K₂CO₃ (2.0 mmol) and methyl acrylate (1.2 mmol). The reaction mixture is then heated to 100°C and stirred for 12-24 hours, monitoring the progress by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of the Heck coupling with 2-bromo-1H-indole-3-acetonitrile.
Table 1: Screening of Reaction Conditions for the Heck Coupling of 2-bromo-1H-indole-3-acetonitrile with Methyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | Low |
| 2 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ (2) | DMF | 100 | 18 | Moderate |
| 3 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMAc | 120 | 12 | Moderate-Good |
| 4 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | NMP | 120 | 12 | Good |
| 5 | Na₂PdCl₄ (5) | TPPTS (10) | Na₂CO₃ (2) | H₂O/MeCN (1:1) | 80 | 24 | Moderate |
Note: Yields are qualitative estimates and will vary depending on the specific experimental setup.
Visualizations
Heck Coupling Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Experimental Workflow for Optimization
Caption: A general workflow for the optimization of the Heck coupling reaction.
Troubleshooting Decision Tree
References
Preventing debromination of 2-bromo-1H-indole-3-acetonitrile
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the unwanted debromination of 2-bromo-1H-indole-3-acetonitrile during their experiments. The information is based on established principles for the handling of bromo-indoles and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern for 2-bromo-1H-indole-3-acetonitrile?
Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule. For 2-bromo-1H-indole-3-acetonitrile, this leads to the formation of the undesired byproduct, 1H-indole-3-acetonitrile. The carbon-bromine (C-Br) bond on an electron-rich heterocyclic ring system like indole can be susceptible to cleavage under various conditions, particularly during reactions involving reducing agents or certain metal catalysts.
Q2: What are the most common causes of unintentional debromination?
Several factors can lead to the cleavage of the C-Br bond:
-
Reducing Conditions: The presence of reducing agents, such as certain hydrides (e.g., sodium borohydride) or catalytic hydrogenation (e.g., H₂/Pd-C), can lead to reductive dehalogenation.[1][2]
-
Palladium Catalysis: In palladium-catalyzed cross-coupling reactions, the active Pd(0) catalyst can sometimes undergo an unwanted side reaction by oxidatively adding to the C-Br bond of the product, leading to a catalytically inactive species and potential debromination.[3][4]
-
Elevated Temperatures: Bromo-indoles, especially electron-rich ones, can be thermally labile. High reaction temperatures can promote decomposition and debromination.
-
Photochemical Reactions: Exposure to light, particularly UV light, can sometimes induce radical reactions that lead to debromination.[5]
-
Strong Bases or Acids: While the indole ring is generally stable, harsh acidic or basic conditions during a reaction or workup can potentially affect the stability of the bromo-substituent.[4]
Q3: How can I detect and quantify debromination?
You can monitor your reaction and analyze the product mixture using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The debrominated product will likely have a different Rf value than the starting material. This is a quick way to get a qualitative sense of the reaction's progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. You can compare the crude NMR of your product mixture to the spectra of the starting material and the expected debrominated byproduct. The disappearance of aromatic proton signals corresponding to the bromo-substituted indole and the appearance of new signals for the unsubstituted indole are key indicators.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the debrominated compound by identifying its molecular weight, which will be lower than the starting material by the mass of a bromine atom (approximately 79 or 81 amu).
Q4: What are the recommended storage conditions for 2-bromo-1H-indole-3-acetonitrile?
Electron-rich 2-bromoindoles can be unstable at room temperature.[3] It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) to minimize degradation.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving debromination issues in your experiments.
Problem: Significant formation of the debrominated byproduct is observed.
Use the following workflow to identify the potential cause and implement a solution.
Caption: A logical workflow for troubleshooting debromination issues.
Issue-Specific Guidance
-
Debromination during Palladium-Catalyzed Cross-Coupling:
-
Cause: A common issue arises when the active Pd(0) catalyst irreversibly adds to the C-Br bond of the newly formed product, effectively taking the catalyst out of the cycle.[3][4]
-
Solution: Employing bulky electron-rich phosphine ligands, such as tri-tert-butylphosphine (PtBu₃), can facilitate a reversible oxidative addition. This prevents the catalyst from being permanently trapped and allows the desired catalytic cycle to proceed.[3]
-
-
Debromination during Workup and Purification:
-
Cause: Your product may be sensitive to acidic or basic conditions used during the workup (e.g., aqueous HCl or NaOH washes).[4]
-
Solution: Test the stability of your compound by taking a small sample of the reaction mixture and exposing it to the planned workup conditions. If degradation occurs, modify your workup to use neutral washes (e.g., water, brine) and consider purification methods that avoid acidic or basic environments, such as flash chromatography on silica gel with neutral solvent systems.
-
Data Presentation
Table 1: Summary of Conditions Affecting Debromination
| Factor | Conditions Promoting Debromination | Conditions Preventing/Minimizing Debromination |
| Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) without specialized ligands in cross-coupling.[3] | Pd catalysts with bulky phosphine ligands (e.g., PtBu₃) in cross-coupling reactions.[3] |
| Reagents | Strong reducing agents (e.g., NaBH₄, LiAlH₄), catalytic hydrogenation (H₂/Pd-C).[1][2] | Use of non-reducing conditions; stoichiometric reagents where possible. |
| Temperature | High temperatures (e.g., reflux in high-boiling solvents). | Lower reaction temperatures; room temperature if the reaction proceeds. |
| Light | Exposure to direct sunlight or UV lamps.[5] | Conducting the reaction in a flask wrapped in aluminum foil. |
| pH | Harsh acidic or basic conditions during workup.[4] | Neutral workup conditions (e.g., washing with water and brine).[4] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction under Inert Atmosphere
This protocol is essential to prevent unwanted side reactions with atmospheric oxygen and moisture.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for several hours and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the glassware (e.g., round-bottom flask with a condenser and gas inlet) while still warm.
-
Inert Gas Purge: Connect the apparatus to a source of inert gas (argon or nitrogen) via a bubbler.
-
Purge Cycle: Gently flush the system with the inert gas for several minutes. To ensure a fully inert atmosphere, you can perform three cycles of evacuating the flask with a vacuum pump and refilling it with the inert gas.
-
Reagent Addition: Add solvents and stable liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of the inert gas.
-
Reaction: Maintain a slight positive pressure of the inert gas (indicated by a slow bubble rate in the bubbler) throughout the reaction.
Protocol 2: Stability Test for Workup Conditions
This protocol helps determine if your compound is stable to the planned aqueous workup.[4]
-
Sampling: Before quenching the main reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Test Vial: Place the aliquot in a small vial.
-
Simulated Workup: Add a proportional amount of the acidic or basic solution you intend to use for the workup (e.g., 1M HCl).
-
Monitoring: Stir the vial for 15-30 minutes and monitor the contents by TLC, comparing it to a TLC of the original reaction mixture.
-
Analysis: If a new spot corresponding to the debrominated product appears or the product spot diminishes, your compound is unstable under these conditions.
-
Action: If instability is confirmed, modify the workup procedure to use neutral washes.
Protocol 3: Minimizing Debromination in a Palladium-Catalyzed Reaction
This is a generalized protocol based on the principle of using bulky ligands.[3]
-
Setup: To a dry, inert-atmosphere flask, add the palladium source (e.g., Pd₂(dba)₃).
-
Ligand Addition: Add the bulky phosphine ligand (e.g., PtBu₃) in the appropriate stoichiometric ratio.
-
Solvent and Reagents: Add the degassed solvent, followed by the aryl halide, the coupling partner, and the base.
-
Substrate Addition: Finally, add the 2-bromo-1H-indole-3-acetonitrile.
-
Reaction: Stir the reaction at the lowest effective temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and perform a neutral workup as determined by stability tests.
Caption: Palladium catalytic cycle showing the desired pathway and the side reaction leading to catalyst inhibition.
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How To [chem.rochester.edu]
- 5. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | Semantic Scholar [semanticscholar.org]
Troubleshooting guide for the purification of bromo-indole derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bromo-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: My purified bromo-indole derivative is degrading upon storage. How can I improve its stability?
A1: Some bromo-indole derivatives, particularly 3-bromoindoles, are known to be unstable at ambient temperatures.[1] For short-term storage, it is recommended to keep the purified compound at 4°C in a refrigerator. For long-term storage, storing at -20°C or below is advisable. It is also crucial to protect the compound from light and air, as oxidative oligomerization can be a cause of instability.[1] Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: My crude bromo-indole product is a dark oil or solid. What is the best way to remove the colored impurities?
A2: Colored impurities are common in the synthesis of bromo-indole derivatives. While simple recrystallization can sometimes be challenging for complete color removal, several methods can be effective:
-
Steam Distillation: For compounds like 5-bromoindole, steam distillation has been shown to be a highly effective method to obtain a colorless, pure product.[2]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially lowering the yield.
-
Column Chromatography: This is a very effective method for separating colored impurities. The choice of solvent system is crucial for good separation.
Q3: I am observing debromination of my compound during purification. How can I prevent this?
A3: Dehalogenation can occur under certain conditions. To minimize this, consider the following:
-
Avoid Harsh Conditions: High temperatures and prolonged exposure to acidic or basic conditions can promote debromination.
-
Choice of Stationary Phase: Silica gel is slightly acidic. If you suspect your compound is sensitive to acid, you can use deactivated silica gel (e.g., by washing with a solvent system containing a small amount of triethylamine) or an alternative stationary phase like alumina.
-
Solvent Choice: Ensure your purification solvents are free of any reactive impurities.
Troubleshooting Guide
Column Chromatography
Problem 1: The bromo-indole derivative is not eluting from the column or is eluting very slowly.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluting solvent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system might be necessary.[3]
Problem 2: The compound is eluting with impurities (co-elution).
-
Possible Cause 1: The chosen solvent system does not provide adequate separation.
-
Solution 1: Systematically screen for a better solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your desired compound an Rf value between 0.25 and 0.35 and good separation from impurities.[4]
-
Possible Cause 2: The column is overloaded.
-
Solution 2: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[5]
Problem 3: The compound appears to be decomposing on the silica gel column.
-
Possible Cause: The bromo-indole derivative is sensitive to the acidic nature of silica gel.
-
Solution:
-
Use deactivated (neutralized) silica gel. You can prepare this by flushing the column with your eluent containing 1-3% triethylamine before loading your sample.[2]
-
Consider using a different stationary phase, such as neutral or basic alumina.
-
Work quickly and avoid leaving the compound on the column for extended periods.
-
Recrystallization
Problem 1: The bromo-indole derivative does not crystallize.
-
Possible Cause 1: The solution is not supersaturated.
-
Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
-
Possible Cause 2: The chosen solvent is not appropriate.
-
Solution 2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or use a solvent/anti-solvent system (e.g., ethanol/water).[1][6]
Problem 2: The compound precipitates as an oil instead of crystals.
-
Possible Cause: The solution is cooling too quickly, or the compound has a low melting point.
-
Solution: Allow the solution to cool more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually. If the problem persists, try using a different solvent system.
Data Presentation
Table 1: Comparison of Purification Methods for Bromo-Indole Derivatives
| Compound | Purification Method | Starting Purity | Final Purity | Yield | Reference |
| 5-Bromoindole | Steam Distillation & Crystallization | 90% | 99.5% | 70% | [2] |
| 5-Bromoindole | Steam Distillation & Extraction | 70% | 99.2% | 89.5% | [2] |
| 5-Bromoindole | Recrystallization (Ethanol/Water) | Crude | Not Specified | 61% (overall) | [1] |
| Ethyl 3-bromo-1H-indole-2-carboxylate | Column Chromatography | Crude | Not Specified | 93% | [7] |
| 7-Bromo-3-tert-butyl indole | Column Chromatography | Crude | Not Specified | 36% | [1] |
Experimental Protocols
Detailed Protocol for Column Chromatography of a Bromo-Indole Derivative
This protocol is a general guideline and should be optimized for your specific compound using TLC.
-
Select the Solvent System:
-
Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your desired compound from impurities. Aim for an Rf value of ~0.3 for your product. A common starting point for bromo-indoles is a 10-50% ethyl acetate/hexane mixture.[3]
-
-
Prepare the Column:
-
Secure a glass column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent.
-
-
Load the Sample:
-
Dissolve your crude bromo-indole derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice for dissolving a wide range of compounds).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Maintain a constant flow of the eluent through the column by gravity or by applying gentle pressure (flash chromatography).
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent to obtain the purified bromo-indole derivative.
-
Signaling Pathways and Workflows
Experimental Workflow for Purification
References
Technical Support Center: Synthesis of 2-bromo-1H-indole-3-acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-bromo-1H-indole-3-acetonitrile. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and scalable experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-bromo-1H-indole-3-acetonitrile?
A1: The synthesis typically involves a two-step process:
-
Introduction of the acetonitrile moiety: This is often achieved by reacting indole with chloroacetonitrile or by the cyanation of a gramine derivative. Another approach involves the conversion of indole-3-carboxaldehyde to the corresponding nitrile.[1]
-
Bromination of the indole ring: The bromination of the indole-3-acetonitrile intermediate is most commonly performed at the 2-position due to the directing effect of the C3 substituent. N-bromosuccinimide (NBS) is a frequently used brominating agent for this transformation.
Q2: What are the main challenges when scaling up the synthesis of 2-bromo-1H-indole-3-acetonitrile?
A2: Key challenges in scaling up this synthesis include:
-
Controlling the bromination reaction: The bromination of indoles can be highly exothermic and may lead to the formation of di- or tri-brominated byproducts if not carefully controlled.
-
Handling of hazardous reagents: Reagents such as bromine and cyanides are toxic and require special handling procedures, especially on a larger scale.
-
Purification of the final product: Removing impurities, such as over-brominated species and unreacted starting materials, can be challenging at a larger scale and may require multiple recrystallizations or column chromatography.
-
Thermal stability: Reactions involving N-bromosuccinimide can be exothermic and require careful temperature control to prevent runaway reactions.[2]
Q3: Are there any one-pot methods available for this synthesis?
A3: While a direct one-pot synthesis from indole is not commonly reported, sequential one-pot procedures can be developed. For instance, a one-pot bromination followed by cyanation of a suitable intermediate could be explored to improve process efficiency.[3] However, such a process would require careful optimization to manage incompatible reagents and reaction conditions.
Q4: What are the safety precautions to consider for the large-scale synthesis?
A4: Safety is paramount. Key considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Exercise extreme caution when handling bromine and cyanide-containing reagents. Have appropriate quench solutions and emergency procedures in place.
-
Thermal Management: Use a reactor with good temperature control and a cooling system to manage the exothermic nature of the bromination step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2-bromo-1H-indole-3-acetonitrile | Incomplete bromination. | Increase the reaction time or temperature slightly. Ensure the quality and stoichiometry of the brominating agent (e.g., NBS). |
| Over-bromination leading to di- or tri-brominated products. | Add the brominating agent portion-wise or as a solution to control the local concentration. Maintain a low reaction temperature. | |
| Degradation of the starting material or product. | Protect the reaction from light, especially during bromination. Use milder reaction conditions. | |
| Formation of multiple byproducts | Non-selective bromination. | Use a more selective brominating agent or optimize the reaction solvent. For example, using DMF as a solvent can enhance para-selectivity in some aromatic brominations.[4] |
| Side reactions with the acetonitrile group. | Protect the indole nitrogen before bromination to potentially increase selectivity and reduce side reactions. | |
| Difficulty in purifying the final product | Presence of closely related impurities (e.g., isomers, over-brominated products). | Optimize the crystallization solvent system. Consider using a different stationary phase or gradient elution for column chromatography. |
| Tarry or oily product. | Ensure complete removal of the solvent. Try triturating the crude product with a non-polar solvent to induce crystallization. | |
| Reaction does not go to completion | Inactive reagents. | Use freshly recrystallized NBS. Ensure the starting indole-3-acetonitrile is pure. |
| Insufficient activation. | For electrophilic bromination, ensure the reaction conditions are suitable for generating the electrophilic bromine species. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Indole-3-acetonitrile
This protocol is a common and reliable method for the synthesis of 2-bromo-1H-indole-3-acetonitrile.
Step 1: Synthesis of 1H-Indole-3-acetonitrile
-
Reaction: Indole-3-carboxaldehyde is reduced and then cyanated.
-
Reagents and Solvents: Indole-3-carboxaldehyde, Sodium borohydride (NaBH₄), Sodium cyanide (NaCN), Methanol (MeOH), Formamide (NH₂CHO).[1]
-
Procedure:
-
To a solution of indole-3-carboxaldehyde in a 1:1 mixture of MeOH and NH₂CHO, add NaBH₄ (1.3 eq.) portion-wise at room temperature.
-
Stir the mixture for 1 hour.
-
Add NaCN (10 eq.) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Bromination of 1H-Indole-3-acetonitrile
-
Reaction: Selective bromination at the C2 position of the indole ring.
-
Reagents and Solvents: 1H-Indole-3-acetonitrile, N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1H-indole-3-acetonitrile in MeCN or DCM and cool the solution to 0 °C in an ice bath.
-
Add a solution of NBS (1.05 eq.) in the same solvent dropwise over a period of 1-2 hours, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Indole-3-carboxaldehyde | NaBH₄, NaCN | MeOH/NH₂CHO | Reflux | 4-6 | 70-85 | >95 (after chromatography) |
| 2 | 1H-Indole-3-acetonitrile | NBS | MeCN | 0 | 2-4 | 80-90 | >98 (after recrystallization) |
Note: Yields and purity are approximate and can vary depending on the reaction scale and purification efficiency.
Visualizations
Caption: A two-step synthesis workflow for 2-bromo-1H-indole-3-acetonitrile.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-bromo-1H-indole-3-acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-bromo-1H-indole-3-acetonitrile.
Catalyst Selection and Optimization Workflow
The following diagram outlines a general workflow for selecting and optimizing a catalyst system for the cross-coupling of 2-bromo-1H-indole-3-acetonitrile.
Validation & Comparative
Reactivity Face-Off: 2-Bromo vs. 2-Chloro-1H-indole-3-acetonitrile in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision in the synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 2-bromo-1H-indole-3-acetonitrile and 2-chloro-1H-indole-3-acetonitrile, focusing on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.
The inherent reactivity difference between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds lies at the heart of this comparison. The C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, the crucial initial step in many cross-coupling reactions. Consequently, 2-bromo-1H-indole-3-acetonitrile is generally more reactive than its chloro-analogue. This difference in reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo-substituted indole.
Conversely, the lower reactivity of 2-chloro-1H-indole-3-acetonitrile necessitates more forcing conditions, such as higher temperatures and the use of more sophisticated and electron-rich phosphine ligands to facilitate the challenging oxidative addition step. While this can be a disadvantage, the lower cost and greater availability of chlorinated starting materials can make them an attractive option for large-scale synthesis, provided the coupling reaction can be optimized.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
| Parameter | 2-bromo-1H-indole-3-acetonitrile | 2-chloro-1H-indole-3-acetonitrile |
| Reaction Type | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos, PEPPSI-IPr |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol%) |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C) |
| Reaction Time | Shorter | Longer |
| Typical Yields | Generally higher | Generally lower to moderate |
| Reaction Type | Buchwald-Hartwig Amination | Buchwald-Hartwig Amination |
| Typical Catalyst | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | Pd₂(dba)₃/RuPhos, G3-XPhos |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol%) |
| Reaction Temperature | Milder (e.g., 90-110 °C) | Harsher (e.g., 110-130 °C) |
| Reaction Time | Shorter | Longer |
| Typical Yields | Generally higher | Generally lower to moderate |
Experimental Protocols
The following are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions adapted for 2-haloindoles. Researchers should note that optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling of a 2-Bromoindole
An oven-dried Schlenk tube is charged with 2-bromo-1H-indole-3-acetonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a suitable base such as K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL) is then added. The reaction mixture is heated to 90 °C and stirred for 4-12 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination of a 2-Chloroindole
To a dry Schlenk tube under an inert atmosphere is added 2-chloro-1H-indole-3-acetonitrile (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as G3-XPhos (0.02 mmol, 2 mol%), and a strong base like sodium tert-butoxide (1.4 mmol). The tube is sealed and degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) is added. The reaction mixture is heated to 110-120 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography to afford the desired N-arylated indole.
Visualizing the Chemistry
To aid in the understanding of the processes discussed, the following diagrams illustrate a typical experimental workflow for a comparative reactivity study and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
2-Bromo-1H-indole-3-acetonitrile vs. Indole-3-acetonitrile: A Comparative Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-bromo-1H-indole-3-acetonitrile and its parent compound, indole-3-acetonitrile. While extensive research has elucidated the diverse biological effects of indole-3-acetonitrile, data on its 2-bromo derivative is limited. This guide summarizes the available experimental data for the parent compound and discusses the potential implications of bromination on the biological activity based on structure-activity relationship (SAR) studies of related indole derivatives.
Overview of Biological Activities
Indole-3-acetonitrile (IAN), a naturally occurring auxin in plants, has demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom to the indole ring, as in 2-bromo-1H-indole-3-acetonitrile, is a common strategy in medicinal chemistry to potentially enhance the therapeutic efficacy and modulate the pharmacokinetic properties of a compound. Halogenation can influence a molecule's lipophilicity, electronic distribution, and binding interactions with biological targets.
Data Presentation: Quantitative Comparison
Due to the lack of direct experimental data for 2-bromo-1H-indole-3-acetonitrile, a quantitative comparison table focusing on its specific activities cannot be constructed. However, the following table summarizes the reported biological activities of the parent compound, indole-3-acetonitrile.
Table 1: Summary of Reported Biological Activities of Indole-3-acetonitrile
| Biological Activity | Assay System | Key Findings |
| Antiviral | SARS-CoV-2 infected Caco-2 and Huh7.0 cells | EC50 of not less than 38.79 μM[1] |
| VSV and HSV-1 infected 293T and Vero E6 cells | Significant inhibition of viral replication[1] | |
| Antibacterial | E. coli and P. aeruginosa | Reduces biofilm formation at 100 µg/ml[2] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO and PGE2 production |
| Anticancer | SH-SY5Y neuroblastoma cells | Reduction in cellular viability at high concentrations[3][4] |
Signaling Pathways and Experimental Workflows
The biological effects of indole-3-acetonitrile are mediated through its interaction with various cellular signaling pathways. For instance, its antiviral activity against SARS-CoV-2 has been linked to the activation of the IRF3 and NF-κB signaling pathways, which are crucial components of the innate immune response.
Below are diagrams illustrating a key signaling pathway affected by indole-3-acetonitrile and a general experimental workflow for assessing antiviral activity.
Caption: Antiviral signaling pathway of Indole-3-acetonitrile.
Caption: General workflow for in vitro antiviral activity assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of indole-3-acetonitrile.
Antiviral Activity Assay (Plaque Assay)
-
Cell Seeding: Plate susceptible host cells (e.g., Vero E6) in 12-well plates and grow to 90-100% confluency.
-
Virus Infection: Remove the culture medium and infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound (indole-3-acetonitrile).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed.
-
Plaque Visualization and Quantification: Fix the cells with a solution of formaldehyde and stain with crystal violet. Count the number of plaques to determine the viral titer and calculate the EC50 value of the compound.
Antibacterial Biofilm Formation Assay
-
Bacterial Culture Preparation: Grow the bacterial strain (e.g., E. coli) in a suitable broth medium overnight.
-
Biofilm Induction: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate. Add different concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification of Biofilm: After incubation, discard the planktonic cells and wash the wells with a buffer. Stain the attached biofilm with crystal violet. Solubilize the stain with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm.
Discussion on the Potential Activity of 2-Bromo-1H-indole-3-acetonitrile
While direct experimental evidence is lacking, the introduction of a bromine atom at the 2-position of the indole ring is expected to modulate the biological activity of indole-3-acetonitrile. Bromination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and potentially increase its bioavailability and potency.
Studies on other bromo-indole derivatives have shown that bromination can significantly enhance antimicrobial and anticancer activities. For example, certain bromo-indole derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines. The electron-withdrawing nature of the bromine atom can also alter the electronic properties of the indole ring, potentially leading to stronger interactions with biological targets.
However, it is also possible that the steric bulk of the bromine atom at the 2-position could hinder the binding of the molecule to its target, leading to a decrease in activity. Therefore, without direct experimental data, the effect of bromination on the biological activity of indole-3-acetonitrile remains speculative.
Conclusion
Indole-3-acetonitrile is a versatile molecule with a range of documented biological activities, including promising antiviral and antibacterial properties. The lack of available data on 2-bromo-1H-indole-3-acetonitrile highlights a gap in the current understanding of the structure-activity relationships of this class of compounds. Based on the known effects of bromination on other indole derivatives, it is plausible that 2-bromo-1H-indole-3-acetonitrile could exhibit enhanced or altered biological activities compared to its parent compound. Further experimental investigation is warranted to elucidate the specific biological profile of 2-bromo-1H-indole-3-acetonitrile and to determine its potential as a therapeutic agent. Researchers are encouraged to conduct direct comparative studies to provide a clearer understanding of the impact of bromination on the biological activity of indole-3-acetonitrile.
References
- 1. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Bromo-1H-indole-3-acetonitrile and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-bromo-1H-indole-3-acetonitrile and its positional isomers. Due to the limited availability of complete experimental datasets for all isomers, this comparison integrates available data with predicted spectroscopic characteristics based on established principles of NMR, IR, and mass spectrometry.
Introduction
Indole-3-acetonitrile and its derivatives are important scaffolds in medicinal chemistry. The introduction of a bromine atom to the indole ring can significantly influence the molecule's biological activity. Understanding the spectroscopic differences between the various positional isomers of bromo-1H-indole-3-acetonitrile is crucial for the unambiguous identification and characterization of these compounds in drug discovery and development. This guide focuses on a spectroscopic comparison of the 2-, 4-, 5-, 6-, and 7-bromo isomers of 1H-indole-3-acetonitrile.
Molecular Structures
The molecular structures of the different positional isomers of bromo-1H-indole-3-acetonitrile are depicted below. The position of the bromine atom on the indole ring defines each isomer.
Caption: Molecular structures of the positional isomers.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for the isomers of bromo-1H-indole-3-acetonitrile.
Table 1: General Properties
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Available Data |
| 2-bromo-1H-indole-3-acetonitrile | C₁₀H₇BrN₂ | 235.08 | 53975-33-0 | Limited |
| 4-bromo-1H-indole-3-acetonitrile | C₁₀H₇BrN₂ | 235.08 | 89245-35-2 | Crystal data[1] |
| 5-bromo-1H-indole-3-acetonitrile | C₁₀H₇BrN₂ | 235.08 | 774-14-1 | Melting point, partial 13C NMR reference |
| 6-bromo-1H-indole-3-acetonitrile | C₁₀H₇BrN₂ | 235.08 | Not readily available | Mentioned as a natural product |
| 7-bromo-1H-indole-3-acetonitrile | C₁₀H₇BrN₂ | 235.08 | 1044772-58-8 | Limited commercial data |
Table 2: ¹H NMR Spectroscopy (Predicted Chemical Shifts, δ [ppm])
Predictions are based on the analysis of substituent effects on the indole ring. Actual values may vary.
| Proton | 2-bromo | 4-bromo | 5-bromo | 6-bromo | 7-bromo |
| H1 (NH) | 8.2-8.5 | 8.1-8.4 | 8.1-8.4 | 8.1-8.4 | 8.2-8.5 |
| H2/H-alkene | N/A | ~7.3 | ~7.4 | ~7.2 | ~7.2 |
| H4 | ~7.6 | N/A | ~7.3 | ~7.5 | ~7.6 |
| H5 | ~7.2 | ~7.1 (d) | N/A | ~7.3 (dd) | ~7.1 (t) |
| H6 | ~7.2 | ~7.1 (t) | ~7.3 (dd) | N/A | ~7.1 (d) |
| H7 | ~7.5 | ~7.4 (d) | ~7.8 (d) | ~7.5 (d) | N/A |
| CH₂ | ~3.9 | ~3.8 | ~3.8 | ~3.8 | ~3.9 |
Table 3: ¹³C NMR Spectroscopy (Predicted Chemical Shifts, δ [ppm])
Predictions are based on established substituent effects on the indole nucleus.
| Carbon | 2-bromo | 4-bromo | 5-bromo | 6-bromo | 7-bromo |
| C2 | ~110 (C-Br) | ~125 | ~127 | ~124 | ~124 |
| C3 | ~105 | ~100 | ~102 | ~102 | ~102 |
| C3a | ~129 | ~128 | ~129 | ~129 | ~126 |
| C4 | ~122 | ~115 (C-Br) | ~124 | ~121 | ~120 |
| C5 | ~121 | ~123 | ~114 (C-Br) | ~123 | ~121 |
| C6 | ~123 | ~122 | ~124 | ~116 (C-Br) | ~120 |
| C7 | ~112 | ~110 | ~113 | ~114 | ~108 (C-Br) |
| C7a | ~136 | ~137 | ~135 | ~136 | ~136 |
| CH₂ | ~15 | ~15 | ~15 | ~15 | ~15 |
| CN | ~117 | ~118 | ~118 | ~118 | ~117 |
Table 4: IR Spectroscopy (Key Predicted Absorption Bands, cm⁻¹)
| Functional Group | Predicted Range | Expected Appearance |
| N-H Stretch | 3400-3300 | Sharp, medium intensity |
| C-H Stretch (Aromatic) | 3100-3000 | Multiple weak to medium bands |
| C≡N Stretch | 2260-2240 | Sharp, medium to strong intensity[2] |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands of variable intensity |
| C-Br Stretch | 700-500 | Medium to strong intensity |
Table 5: Mass Spectrometry
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Pattern |
| All Isomers | m/z 234/236 (approx. 1:1 ratio) | Loss of HCN (m/z 207/209), Loss of Br (m/z 155), Loss of CH₂CN (m/z 194/196) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of bromo-1H-indole-3-acetonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
The chemical shifts should be referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (depending on sample concentration), relaxation delay of 2-5 seconds.
-
The chemical shifts should be referenced to the solvent peak.
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, typically coupled to a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for such molecules.
-
Data Acquisition:
-
EI-MS: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
-
LC-MS: The sample is separated by HPLC and then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for LC-MS.
-
Acquire a full scan mass spectrum to identify the molecular ion and the fragmentation pattern. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of the bromo-1H-indole-3-acetonitrile isomers.
Caption: Workflow for spectroscopic analysis.
Conclusion
While a complete experimental dataset for all positional isomers of 2-bromo-1H-indole-3-acetonitrile is not currently available in the public domain, this guide provides a framework for their spectroscopic comparison. By combining the limited available data with predictable spectroscopic trends, researchers can gain valuable insights into the characterization of these important molecules. The provided experimental protocols offer a starting point for obtaining comprehensive data to further populate and refine this comparative guide.
References
A Comparative Guide to the Synthetic Validation of 2-bromo-1H-indole-3-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for the preparation of 2-bromo-1H-indole-3-acetonitrile, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on their strategic approach, potential efficiency, and the chemical principles governing the transformations. Detailed experimental protocols, based on established methodologies for analogous substrates, are provided to facilitate laboratory validation.
Introduction
2-bromo-1H-indole-3-acetonitrile is a valuable building block in medicinal chemistry, offering multiple reaction sites for the construction of complex molecular architectures. The validation of an efficient and scalable synthetic route is crucial for its reliable supply in drug discovery and development pipelines. This guide compares a "Bromination First" approach (Route A) with an "Acetonitrile First" approach (Route B), providing a comprehensive overview to aid in the selection of a preferred synthetic strategy.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are considered for the synthesis of 2-bromo-1H-indole-3-acetonitrile. Route A involves the initial bromination of the indole nucleus at the C-2 position, followed by the introduction of the acetonitrile side chain at the C-3 position. Conversely, Route B commences with indole-3-acetonitrile and attempts a direct bromination at the C-2 position.
Route A: Bromination First Approach
This route prioritizes the regioselective functionalization of the indole core. It is a multi-step process that offers better control over the introduction of substituents.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
Route B: Acetonitrile First Approach
This approach begins with a commercially available starting material that already contains the desired acetonitrile side chain, aiming for a more convergent synthesis.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Data Presentation: A Comparative Summary
| Parameter | Route A: Bromination First | Route B: Acetonitrile First |
| Number of Steps | 5 | 2-3 |
| Starting Material | Indole | Indole-3-acetonitrile |
| Key Challenge | Multi-step synthesis, potential for yield loss over several steps. | Achieving high regioselectivity in the C-2 bromination step. |
| Predicted Overall Yield | Moderate | Low to Moderate (highly dependent on selectivity of bromination) |
| Purification | Multiple chromatographic purifications may be required. | Potentially challenging separation of isomeric byproducts. |
| Scalability | More predictable and potentially more scalable due to better control over each step. | Challenging to scale due to potential for product mixtures. |
| Safety Considerations | Use of tosyl chloride, NBS, formaldehyde, and sodium cyanide requires careful handling. | Use of NBS and potentially other hazardous brominating agents. |
Experimental Protocols
The following are detailed experimental protocols for the key steps in each proposed synthetic route. These are based on established procedures for similar substrates and should be optimized for the specific target molecule.
Route A: Bromination First Approach
Step 1: N-Tosylation of Indole
-
Reaction: Indole is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to protect the indole nitrogen.
-
Procedure: To a solution of indole (1 eq.) in acetone, powdered potassium carbonate (3 eq.) is added. The mixture is stirred at room temperature for 30 minutes. p-Toluenesulfonyl chloride (1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
-
Expected Yield: >90%
Step 2: C-2 Bromination of N-Tosylindole
-
Reaction: The N-protected indole undergoes electrophilic bromination, with the bulky tosyl group directing the substitution to the C-2 position.
-
Procedure: To a solution of N-tosylindole (1 eq.) in carbon tetrachloride, N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the succinimide is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.
-
Expected Yield: 60-70%
Step 3: N-Deprotection of N-Tosyl-2-bromoindole
-
Reaction: The tosyl protecting group is removed to yield 2-bromoindole.
-
Procedure: N-Tosyl-2-bromoindole (1 eq.) is dissolved in a mixture of THF and methanol. Cesium carbonate (3 eq.) is added, and the mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give 2-bromoindole, which can be purified by column chromatography.
-
Expected Yield: >90%
Step 4: Synthesis of 2-bromo-3-(dimethylaminomethyl)-1H-indole (2-bromo-gramine)
-
Reaction: 2-Bromoindole undergoes a Mannich reaction with formaldehyde and dimethylamine to form the gramine derivative.[1][2][3]
-
Procedure: To a cooled solution of dimethylamine (40% aqueous solution, 1.1 eq.) and formaldehyde (37% aqueous solution, 1.0 eq.) in acetic acid, a solution of 2-bromoindole (1 eq.) in acetic acid is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured onto ice and basified with a saturated sodium hydroxide solution. The precipitate is collected by filtration, washed with water, and dried to afford 2-bromo-gramine.
-
Expected Yield: 70-80%
Step 5: Synthesis of 2-bromo-1H-indole-3-acetonitrile
-
Reaction: The dimethylamino group of 2-bromo-gramine is displaced by a cyanide group.[4]
-
Procedure: A mixture of 2-bromo-gramine (1 eq.) and sodium cyanide (1.5 eq.) in a mixture of water and ethanol is refluxed for 6-8 hours. The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Expected Yield: 50-60%
Route B: Acetonitrile First Approach
Step 1 (Optional): N-Protection of Indole-3-acetonitrile
-
Reaction: The indole nitrogen of commercially available indole-3-acetonitrile is protected, for example, with a Boc group, to potentially influence the regioselectivity of the subsequent bromination.
-
Procedure: To a solution of indole-3-acetonitrile (1 eq.) and di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.) in acetonitrile, 4-dimethylaminopyridine (DMAP) (0.1 eq.) is added. The reaction is stirred at room temperature for 4-6 hours. The solvent is removed, and the residue is purified by column chromatography.
-
Expected Yield: >95%
Step 2: Direct C-2 Bromination of N-Protected Indole-3-acetonitrile
-
Reaction: The N-protected indole-3-acetonitrile is treated with a brominating agent.
-
Procedure: To a solution of N-Boc-indole-3-acetonitrile (1 eq.) in a suitable solvent (e.g., CCl₄, CH₂Cl₂), NBS (1.1 eq.) is added. The reaction is stirred at room temperature or heated, with or without a radical initiator, and monitored by TLC. Upon completion, the reaction is worked up as described in Route A, Step 2.
-
Expected Yield: Highly variable and likely low for the desired 2-bromo isomer. The primary challenge is the inherent reactivity of the indole ring, which favors substitution at other positions (e.g., C-5, C-6, or C-7). Significant formation of isomeric byproducts is anticipated.[5][6]
Validation Workflow
The following diagram illustrates the decision-making process for validating the optimal synthetic route.
Caption: Experimental validation workflow.
Conclusion
Based on established principles of indole chemistry, Route A, the "Bromination First" approach, is the more robust and recommended strategy for the synthesis of 2-bromo-1H-indole-3-acetonitrile. While it involves more steps, it provides superior control over regioselectivity, leading to a more predictable and ultimately more efficient synthesis of the desired product. Route B, while appearing more convergent, is likely to be plagued by poor regioselectivity during the bromination step, resulting in a complex mixture of products and a low yield of the target compound. Experimental validation as outlined in this guide will be crucial to confirm the optimal conditions and overall viability of the chosen route.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Aryl-1H-indole-3-acetonitriles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aryl-1H-indole-3-acetonitriles is a pivotal step in the development of various pharmacologically active compounds. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic methodologies, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction time, and conditions required for the synthesis of 2-aryl-1H-indole-3-acetonitriles and their precursors. Below is a summary of quantitative data for different catalytic approaches.
| Catalyst System | Starting Materials | Key Reaction Conditions | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| Palladium-Catalyzed | ||||||
| Pd(PPh₃)₂Cl₂/CuI | o-haloanilines, phenylacetylene | DMF, Room Temperature | Pd: 3.3 mol%, CuI: 7.3 mol% | 24 h | 68-95% | [1] |
| Pd(OAc)₂ | N,N-dimethyl-o-alkynylanilines, arylsiloxanes | Ag₂O, Solvent, Heat | Not Specified | Not Specified | 26-88% | [2] |
| Cobalt-Rhodium | ||||||
| Co₂Rh₂/C Nanoparticles | 2-(2-nitroaryl)acetonitriles | H₂ (1 atm), Methanol, 25°C | Not Specified | Not Specified | 71-97% | [3] |
| Gold-Catalyzed | ||||||
| IPrAuCl/AgNTf₂ | 2-(2-ethynylaryl)acetonitriles, anthranils | DCE, 80°C, then DBU | 10 mol% | 44 h | 56% | [4][5] |
| Copper-Catalyzed | ||||||
| CuSO₄ | 2-methylindole, aromatic aldehydes, cyclic 1,3-diones | Toluene, 110°C | 20 mol% | 3 h | Good Yields | [6] |
| Cu(OAc)₂ | Indoles, Alcohols | dppm ligand | Not Specified | Not Specified | Good to Excellent | [7] |
| Organocatalyst | ||||||
| Chiral Phosphoric Acid | 2-substituted indoles, iminoquinones | Mild Conditions | Not Specified | Not Specified | High Efficiency | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Palladium-Catalyzed Synthesis of 2-Arylindoles
This protocol is adapted from a general procedure for the synthesis of 2-substituted-1H-indoles.[1]
Procedure:
-
A mixture of the appropriate 2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.202 g, 0.278 mL, 2 mmol), and phenylacetylene (0.153 g, 1.5 mmol) are stirred in DMF (5 mL) at room temperature for 24 hours.
-
Upon completion of the reaction, the mixture is diluted with saturated aqueous ammonium chloride.
-
The product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Gold-Catalyzed Synthesis of Substituted Indoles
This protocol is based on the synthesis of nitrogen-containing polyaromatic compounds from 2-(2-ethynylaryl)acetonitriles.[4][5]
Procedure:
-
A mixture of 2-(2-ethynylaryl)acetonitrile (1.6 mmol), anthranil (0.8 mmol), and IPrAuCl (10 mol%) with AgNTf₂ (10 mol%) is heated in 1,2-dichloroethane (DCE) at 80°C for 20 hours under a nitrogen atmosphere.
-
After the initial reaction period, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.) is added to the solution.
-
The reaction mixture is heated for an additional 24 hours at 80°C.
-
The product is isolated and purified by silica column chromatography.
Cobalt-Rhodium Nanoparticle-Catalyzed Reductive Cyclization
This method describes the synthesis of indoles from 2-(2-nitroaryl)acetonitriles.[3]
Procedure:
-
2-(2-nitroaryl)acetonitrile is dissolved in methanol.
-
Co₂Rh₂/C heterobimetallic nanoparticles are added as the catalyst.
-
The reaction is carried out under an atmosphere of hydrogen (1 atm) at 25°C.
-
The reaction proceeds without the need for additional acids, bases, or complex ligands.
-
The catalyst can be recovered and reused for multiple cycles.
Visualizing the Synthetic and Comparative Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the logical relationships between different catalytic approaches.
Caption: General workflow for catalyst screening in the synthesis of 2-aryl-1H-indole-3-acetonitriles.
Caption: Logical comparison of different catalyst classes for indole synthesis.
References
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of two nitrogen-containing polyaromatic compounds through gold catalysis/DBU-promoted cyclizations - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00113C [pubs.rsc.org]
- 6. BJOC - Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
Efficacy of 2-Bromo-1H-indole-3-acetonitrile Derivatives as Enzyme Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the efficacy of 2-bromo-1H-indole-3-acetonitrile derivatives as inhibitors of key enzymes implicated in disease, namely Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Indoleamine 2,3-dioxygenase 1 (IDO1). The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative inhibitory data, detailed experimental protocols, and visual representations of relevant biological pathways.
Comparative Inhibitory Activity
The inhibitory potential of bromo-indole derivatives is evaluated against both DYRK1A, a kinase involved in neurodegenerative diseases, and IDO1, a key enzyme in cancer immune evasion. The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for these compounds and compare them with established inhibitors.
DYRK1A Inhibition
| Compound | DYRK1A IC50 (µM) | CLK1 IC50 (µM) | GSK3α/β (Residual Activity at 10 µM) | Reference Compound | DYRK1A IC50 (µM) |
| 7-Bromo-2-phenyl-1H-indole-3-carbonitrile | 0.12 | >10 | 93% | Harmine | 0.033 |
| 7-Chloro-1H-indole-3-carbonitrile | 1.3 | 1.5 | n.t. | INDY | 0.24 |
| 2-Phenyl-1H-indole-3-carbonitrile | 0.68 | >10 | n.t. | Leucettine L41 | 0.15 |
| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | 0.045 | >10 | 87% | EHT 5372 | 0.00022 |
n.t. = not tested
The data indicates that bromo-substitution on the indole ring, particularly at the 7-position, can significantly enhance the inhibitory potency against DYRK1A. Notably, 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile displays a potent IC50 value of 45 nM.[1]
IDO1 Inhibition
| Compound | IDO1 Ki (µM) | Reference Compound | IDO1 IC50 (nM) |
| 5-Br-brassinin | 24.5 | Epacadostat | 7.1 |
| Indole-based Derivative (unspecified) | IC50 = 7 µM |
Structure-activity relationship studies on brassinin-derived analogues have shown that the introduction of a bromine atom at the 5-position (5-Br-brassinin) results in inhibitory activity against IDO1.[2] Further exploration of other indole derivatives has identified compounds with IDO1 inhibitory activity in the low micromolar range.[2]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of the presented data.
DYRK1A Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from a typical ELISA-based kinase assay.
-
Coating: A 96-well microtiter plate is coated with a substrate peptide, such as DYRKtide (RRRFRPASPLRGPPK), which is a known substrate for DYRK1A.
-
Enzyme and Inhibitor Incubation: Recombinant human DYRK1A enzyme is mixed with the test compounds (e.g., 2-bromo-1H-indole-3-acetonitrile derivatives) at varying concentrations in a kinase reaction buffer.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a defined period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form of the substrate. This is typically a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution. The absorbance is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][4]
IDO1 Enzyme Inhibition Assay (Kynurenine Measurement)
This protocol outlines a common method for determining IDO1 activity by measuring the production of its catalytic product, kynurenine.
-
Reaction Mixture Preparation: The assay is performed in a 96-well plate. The reaction mixture contains recombinant human IDO1 enzyme, L-tryptophan (the substrate), and the test inhibitor at various concentrations in an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Cofactors and Reductants: To maintain the enzyme in its active ferrous state, the reaction mixture is supplemented with cofactors and reductants, such as L-ascorbic acid, methylene blue, and catalase.[5]
-
Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Kynurenine Hydrolysis: The reaction is stopped by adding trichloroacetic acid. The mixture is then heated (e.g., at 65°C for 15 minutes) to hydrolyze the initial product, N-formylkynurenine, to kynurenine.
-
Kynurenine Detection: After centrifugation to remove precipitated proteins, the supernatant containing kynurenine is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). This reaction produces a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured at approximately 480 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of kynurenine. The concentration of kynurenine produced in the presence of the inhibitor is determined from the standard curve. The percent inhibition is calculated, and the IC50 value is determined as described for the DYRK1A assay.
Signaling Pathways and Experimental Workflows
To provide a broader context for the therapeutic potential of inhibiting DYRK1A and IDO1, the following diagrams illustrate their roles in relevant signaling pathways.
Caption: DYRK1A signaling pathway in Alzheimer's disease pathogenesis.
Caption: Role of IDO1 in mediating tumor immune escape.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Activity of Indole-Acetonitrile Analogs as Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of 2-bromo-1H-indole-3-acetonitrile analogs and related indole-acrylonitrile derivatives. The following sections detail their performance in both laboratory settings and living organisms, supported by experimental data and protocols.
While direct comparative in vivo data for a comprehensive series of 2-bromo-1H-indole-3-acetonitrile analogs is limited in publicly available literature, this guide presents extensive in vitro data for a closely related series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives. This is supplemented with an example of in vivo efficacy for a structurally related compound to provide a broader context of the potential of this class of molecules.
In Vitro Anticancer Activity
A significant study by Kandeel et. al. (2023) investigated the in vitro anticancer activity of a series of newly synthesized 2-(1H-indol-2-yl)-3-acrylonitrile derivatives against a panel of approximately 60 human cancer cell lines. The results highlight several compounds with potent growth inhibitory effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the growth inhibitory (GI₅₀) and total growth inhibition (TGI) values for the most active analogs from the study. GI₅₀ represents the concentration of the compound that causes 50% inhibition of cell growth. TGI is the concentration at which there is no net cell growth. Lower values indicate higher potency.
Table 1: In Vitro Anticancer Activity of 2-(1H-indol-2-yl)-3-acrylonitrile Analogs [1][2]
| Compound ID | R-group (at position 3 of acrylonitrile) | Mean GI₅₀ (µM) |
| 2l | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5a | 4-(dimethylamino)phenyl (N-methyl indole) | 0.38 - 7.91 |
| 5b | 4-(dimethylamino)phenyl (N-ethyl indole) | 0.38 - 7.91 |
| 5c | 4-(dimethylamino)phenyl (N-propyl indole) | 0.38 - 7.91 |
| 5d | 4-(dimethylamino)phenyl (N-butyl indole) | 0.38 - 7.91 |
Table 2: Potent Activity of Compound 5c against Specific Cancer Cell Lines [1][2]
| Cancer Type | Cell Line | GI₅₀ (µM) | TGI (µM) |
| Leukemia | HL-60(TB) | 0.0244 | 0.0866 |
| Non-Small Cell Lung | NCI-H522 | 0.0244 | 0.0866 |
| Colon | COLO 205 | 0.0244 | 0.0866 |
| CNS | SF-539 | 0.0244 | 0.0866 |
| Ovarian | OVCAR-3 | 0.0244 | 0.0866 |
| Renal | A498 | 0.0244 | 0.0866 |
| Breast | MDA-MB-468 | 0.0244 | 0.0866 |
Experimental Protocols
Synthesis of 2-(1H-indol-2-yl)-3-acrylonitrile Derivatives
The synthesis of the evaluated compounds was performed via a Knoevenagel condensation of 2-(1H-indol-2-yl)acetonitrile with various aromatic and heteroaromatic aldehydes.[3]
General Procedure:
-
A solution of 2-(1H-indol-2-yl)acetonitrile and the appropriate aldehyde is prepared in methanol.
-
A solution of sodium methoxide in methanol is added to the mixture at room temperature.
-
The reaction is stirred for a specified time until completion, monitored by thin-layer chromatography.
-
The resulting precipitate is filtered, washed, and purified by crystallization or column chromatography.
In Vitro Anticancer Screening
The in vitro anticancer activity was determined using the National Cancer Institute (NCI) 60-cell line screening panel.[2]
Protocol:
-
Human tumor cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells were seeded into 96-well microtiter plates and incubated for 24 hours.
-
The test compounds were added at various concentrations, and the plates were incubated for an additional 48 hours.
-
After incubation, adherent cells were fixed with trichloroacetic acid, and all cells were stained with sulforhodamine B.
-
The absorbance was measured at 515 nm, and the GI₅₀ and TGI values were calculated from dose-response curves.
In Vivo Anticancer Activity
As of the latest available data, in vivo studies for the specific 2-(1H-indol-2-yl)-3-acrylonitrile analogs with extensive in vitro data from the Kandeel et. al. study have not been published. However, research on structurally similar compounds demonstrates the potential for in vivo efficacy.
A study on a prodrug of a related indole-isoquinoline acrylonitrile, (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131), showed significant tumor growth inhibition in a mouse model of paclitaxel-resistant colon cancer.[4] An orally administered acyl analog of A131 at a dose of 80 mg/kg twice a day resulted in a 76% inhibition of tumor development.[4] This finding suggests that with appropriate formulation or prodrug strategies, indole-acrylonitrile scaffolds can achieve therapeutic effects in vivo.
Signaling Pathways and Experimental Workflows
The precise mechanism of action for the most potent 2-(1H-indol-2-yl)-3-acrylonitrile analogs is still under investigation. However, indole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[5]
Below are diagrams illustrating a general experimental workflow for evaluating anticancer compounds and a simplified representation of a common signaling pathway targeted by indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Methods for 2-Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with 2-substituted indoles playing a particularly crucial role in the development of novel therapeutic agents. The efficient construction of this privileged heterocyclic system has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a head-to-head comparison of three prominent methods for the synthesis of 2-substituted indoles: the Fischer, Bischler-Möhlau, and Larock indole syntheses. We will delve into their core mechanisms, compare their performance using the synthesis of 2-phenylindole as a benchmark, and provide detailed experimental protocols for each.
At a Glance: Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key quantitative data for the synthesis of 2-phenylindole using the Fischer, Bischler-Möhlau, and Larock methodologies.
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Anhydrous Zinc Chloride, Acetic Acid / 180°C | 15 min | 86%[1] |
| Phenylhydrazine, Acetophenone | Anhydrous Zinc Chloride / 170°C | 3-4 min (heating), 5 min (stirring) | 72-80%[2] | |
| Bischler-Möhlau Synthesis | Aniline, α-Bromoacetophenone | Anilinium Bromide, DMF / Microwave (540 W) | 1 min | 71% (56% overall from aniline)[3] |
| m-Anisidine, 13C-labeled bromoacetophenone | N,N-dimethylaniline / 170°C | 12 h | 23-73%[4] | |
| Larock Indole Synthesis | N-Benzyl-2-bromoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine, DMF / Room Temp. | 12 h | 74% (for 1-benzyl-2-phenylindole)[5] |
In-Depth Analysis of Synthetic Methodologies
This section provides a detailed overview of each synthetic method, including its mechanism, advantages, and limitations.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for constructing the indole nucleus[5]. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone[6][7].
Advantages:
-
High yields for a variety of substrates.
-
One-pot procedures are often possible[7].
-
Readily available and inexpensive starting materials.
Disadvantages:
-
The reaction can fail with acetaldehyde, making the synthesis of unsubstituted indole challenging[7].
-
The use of unsymmetrical ketones can lead to a mixture of regioisomeric products[7].
-
Requires strongly acidic conditions, which may not be suitable for sensitive substrates.
Reaction Workflow:
Caption: Fischer Indole Synthesis Workflow.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine to form a 2-aryl-indole[2]. The reaction proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization.
Advantages:
-
Provides direct access to 2-arylindoles.
-
Milder conditions have been developed using microwave irradiation, significantly reducing reaction times[3][8].
Disadvantages:
-
Often requires harsh reaction conditions and high temperatures[9].
-
Can result in low yields and unpredictable regiochemistry[4][9].
-
Requires an excess of the aniline reactant.
Reaction Workflow:
Caption: Bischler-Möhlau Synthesis Workflow.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne[10]. This method is highly versatile and tolerates a wide range of functional groups on both the aniline and alkyne components.
Advantages:
-
High versatility and broad substrate scope[10].
-
Tolerates a wide range of functional groups.
-
Can be used to synthesize complex and polysubstituted indoles.
-
Does not require a protecting group on the aniline nitrogen[11].
Disadvantages:
-
Requires a palladium catalyst, which can be expensive.
-
The use of ortho-iodoanilines is common, which are less readily available and more expensive than their bromo or chloro counterparts, though methods for these have been developed[10].
Catalytic Cycle:
Caption: Larock Indole Synthesis Catalytic Cycle.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-phenylindole using the three discussed methods.
Fischer Indole Synthesis of 2-Phenylindole[1]
Materials:
-
Phenylhydrazine (5.1 mmol)
-
Acetophenone (5 mmol)
-
Anhydrous zinc chloride (200 mol%)
-
Acetic acid (0.1 N, few drops)
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for elution
Procedure:
-
In a mortar, thoroughly mix phenylhydrazine (5.1 mmol), acetophenone (5 mmol), and anhydrous zinc chloride (200 mol%).
-
Add a few drops of 0.1 N acetic acid dropwise with continuous mixing at room temperature for 10 minutes.
-
Transfer the mixture to a round-bottomed flask fitted with a reflux condenser and a CaCl₂ guard tube.
-
Heat the mixture slowly to 180°C. Monitor the reaction by TLC (10% ethyl acetate in n-hexane). The reaction is typically complete within 15 minutes.
-
Cool the mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.
-
Separate the dichloromethane layer and extract the aqueous layer three times with 5 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to afford pure 2-phenylindole.
Bischler-Möhlau Synthesis of 2-Phenylindole (Microwave-Assisted)[3]
Materials:
-
Aniline
-
Phenacyl bromide
-
Sodium bicarbonate
-
Dimethylformamide (DMF)
-
Anilinium bromide
Procedure:
-
Step 1: Preparation of N-phenacylaniline
-
Mix equimolecular amounts of aniline and phenacyl bromide with an equimolecular amount of sodium bicarbonate.
-
Allow the solid-state reaction to proceed for 3 hours at room temperature to obtain N-phenacylaniline.
-
-
Step 2: Cyclization to 2-phenylindole
-
To a mixture of N-phenacylaniline and anilinium bromide, add 3 drops of dimethylformamide to form a slurry.
-
Irradiate the mixture in a microwave reactor at 540 W for 1 minute.
-
The resulting product is 2-phenylindole.
-
Larock Indole Synthesis of 1-Benzyl-2-phenylindole (as a representative example)[5]
Materials:
-
N-benzyl-2-bromoaniline (0.75 mmol)
-
Phenylacetylene (1.5 mmol)
-
Pd(PPh₃)₂Cl₂ (0.025 mmol)
-
Copper(I) iodide (CuI) (0.055 mmol)
-
Triethylamine (2 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), N-benzyl-2-bromoaniline (0.197 g, 0.75 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.202 g, 2 mmol), phenylacetylene (0.153 g, 1.5 mmol), and DMF (5 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), work up the reaction mixture and purify by standard methods (e.g., column chromatography) to obtain 1-benzyl-2-phenylindole.
Conclusion
The choice of synthetic method for a particular 2-substituted indole will depend on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the tolerance of the substrates to the reaction conditions. The Fischer indole synthesis remains a robust and high-yielding method for many applications, particularly when cost is a primary concern. The Bischler-Möhlau synthesis, especially with modern modifications like microwave heating, offers a direct route to 2-arylindoles. For complex targets requiring high functional group tolerance and versatility, the Larock indole synthesis stands out as a powerful and reliable tool in the synthetic chemist's arsenal. Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their specific needs.
References
- 1. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sciforum.net [sciforum.net]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 2-bromo-1H-indole-3-acetonitrile. We present experimental protocols and comparative data to assist in selecting the appropriate methodology for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the purity analysis of 2-bromo-1H-indole-3-acetonitrile, a reverse-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase: A gradient elution is often effective. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient could start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
Sample Preparation: Dissolve a precisely weighed amount of 2-bromo-1H-indole-3-acetonitrile in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm, as indole derivatives typically show strong absorbance at these wavelengths.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| 2-bromo-1H-indole-3-acetonitrile | 8.5 | 99.5 |
| Impurity 1 (e.g., starting material) | 4.2 | 0.2 |
| Impurity 2 (e.g., reaction by-product) | 9.1 | 0.3 |
Note: The retention times and peak areas are representative examples and may vary depending on the specific HPLC system and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. Proton (¹H) NMR is particularly useful for purity assessment.
Experimental Protocol: ¹H NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-bromo-1H-indole-3-acetonitrile sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Analysis: The purity is assessed by integrating the signals corresponding to the compound of interest and comparing them to the integrals of signals from impurities. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Data Presentation: ¹H NMR Analysis (in DMSO-d₆)
| Signal Assignment (2-bromo-1H-indole-3-acetonitrile) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Indole N-H | ~12.0 | br s | 1H |
| Aromatic H | 7.2 - 7.8 | m | 4H |
| Methylene (-CH₂CN) | ~4.0 | s | 2H |
| Impurity Signal | (e.g., 2.5) | (e.g., s) | (e.g., 0.03H) |
Note: The chemical shifts are representative. The presence and integration of impurity signals relative to the main compound's signals allow for purity estimation. For instance, 1H NMR data for the related compound (5-bromo-1H-indol-3-yl)-acetonitrile in DMSO-d6 shows characteristic peaks at δ 11.35 (s, 1H), 7.8 (d, 1H), 7.35-7.45 (m, 2H), 7.2-7.3 (m, 1H), and 4.0 ppm (s, 2H)[1].
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Separation based on physicochemical interactions with stationary and mobile phases. | Detection of atomic nuclei based on their behavior in a magnetic field, providing structural information. |
| Sensitivity | High sensitivity, capable of detecting impurities at very low levels (ppm or ppb). | Generally lower sensitivity than HPLC for impurity detection, typically in the range of 0.1-1%. |
| Quantification | Provides accurate and precise quantification based on peak area. | Can provide quantitative information (qNMR) with the use of an internal standard, but is more commonly used for qualitative assessment. |
| Impurity ID | Retention time provides an indication, but definitive identification often requires coupling with Mass Spectrometry (LC-MS). | Provides detailed structural information that can help in the identification of unknown impurities. |
| Throughput | Relatively high throughput, with typical run times of 15-30 minutes per sample. | Lower throughput, as sample preparation and data acquisition can be more time-consuming. |
| Sample Recovery | The sample is typically not recovered. | The sample is non-destructively analyzed and can be fully recovered. |
Alternative Analytical Techniques
While HPLC and NMR are primary methods, other techniques can also be employed for purity analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of MS, making it excellent for identifying unknown impurities.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Elemental Analysis: Determines the elemental composition (C, H, N, etc.) of a sample, providing a measure of bulk purity.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and NMR purity analysis.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for NMR purity analysis.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 1H-Indole-3-acetonitrile, 2-bromo-
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1H-Indole-3-acetonitrile, 2-bromo-. The following procedures are based on best practices for handling similar brominated indole compounds and nitriles, and are intended to ensure the safety of laboratory personnel and the integrity of research.
Hazard Summary
Based on data from structurally related compounds, 1H-Indole-3-acetonitrile, 2-bromo- is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[5][6] The required PPE includes, but is not limited to, the following:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves meeting ASTM D6978 standards.[5] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles.[2][7] |
| Body Protection | Disposable gown | A polyethylene-coated polypropylene or other laminate material gown that is resistant to chemical permeation is required. Standard cloth lab coats are not sufficient.[5][8] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation.[7] A surgical N-95 respirator can provide both respiratory and splash protection.[8] |
| Additional Protection | Head, hair, and shoe covers | Disposable covers for head, hair (including facial hair), and shoes are recommended to prevent contamination.[5] |
Experimental Workflow and Handling
The following diagram outlines the standard operating procedure for handling 1H-Indole-3-acetonitrile, 2-bromo- in a laboratory setting.
Caption: Standard Operating Procedure for Handling 1H-Indole-3-acetonitrile, 2-bromo-.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | First Aid and Spill Response |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[7][9] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[9] |
| Large Spill | Evacuate the area. Wear self-contained breathing apparatus and a protective suit. Contain the spill and prevent it from entering drains.[7][9] |
Disposal Plan
All waste containing 1H-Indole-3-acetonitrile, 2-bromo- must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and absorbent materials, in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[7]
This guidance is intended to supplement, not replace, a thorough review of the specific Safety Data Sheet (SDS) for 1H-Indole-3-acetonitrile, 2-bromo- once it becomes available, and your institution's established safety protocols. Always perform a risk assessment before beginning any new experimental procedure.
References
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Frontiers | A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection [frontiersin.org]
- 7. fishersci.com [fishersci.com]
- 8. gerpac.eu [gerpac.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
